Hpk1-IN-21
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C22H25ClFN5O2 |
|---|---|
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
(1'S,3R)-5-[4-amino-3-(dimethylcarbamoyl)-2-fluorophenyl]-4-chloro-1'-methylspiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,3'-cyclopentane]-1'-carboxamide |
InChI |
InChI=1S/C22H25ClFN5O2/c1-21(20(26)31)6-7-22(9-21)10-28-18-15(22)16(23)12(8-27-18)11-4-5-13(25)14(17(11)24)19(30)29(2)3/h4-5,8H,6-7,9-10,25H2,1-3H3,(H2,26,31)(H,27,28)/t21-,22-/m0/s1 |
InChI-Schlüssel |
GZQHHAHIJAPECC-VXKWHMMOSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@]2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N |
Kanonische SMILES |
CC1(CCC2(C1)CNC3=NC=C(C(=C23)Cl)C4=C(C(=C(C=C4)N)C(=O)N(C)C)F)C(=O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Hpk1-IN-21: A Technical Guide to its Mechanism of Action in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell function. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of Hpk1-IN-21, a potent HPK1 inhibitor, in T-lymphocytes. We will delve into the core signaling pathways, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the molecular interactions and experimental workflows.
The Role of HPK1 in T-Cell Signaling: A Negative Feedback Loop
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated to orchestrate an immune response. HPK1 plays a crucial role in dampening this signal to prevent over-activation and maintain immune homeostasis. The key steps involving HPK1 are:
-
Recruitment and Activation: Following TCR stimulation, HPK1 is recruited to the immunological synapse, a specialized junction between the T-cell and the antigen-presenting cell. Here, it becomes activated through a series of phosphorylation events.
-
SLP-76 Phosphorylation: Activated HPK1 phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at a specific serine residue, Serine 376 (S376).[1][2][3]
-
Recruitment of 14-3-3 Protein: The phosphorylation of SLP-76 at S376 creates a binding site for the 14-3-3 family of proteins. The subsequent binding of 14-3-3 to pSLP-76 (S376) leads to the dissociation of SLP-76 from the signaling complex.[1]
-
Signal Attenuation: The removal of SLP-76 from the active signaling complex disrupts the downstream signaling cascade, leading to the attenuation of key pathways, including the Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK) pathways. This ultimately results in reduced T-cell activation, proliferation, and cytokine production.
This compound: Mechanism of Action
This compound is a potent and selective small molecule inhibitor of HPK1. Its mechanism of action is centered on blocking the kinase activity of HPK1, thereby preventing the negative feedback loop it initiates in T-cells. By inhibiting HPK1, this compound effectively "releases the brakes" on T-cell activation.
The direct consequence of HPK1 inhibition by this compound is the prevention of SLP-76 phosphorylation at Ser376. This has several downstream effects that enhance T-cell function:
-
Sustained Signaling: Without the phosphorylation of SLP-76, it remains part of the active signaling complex, leading to sustained activation of downstream pathways like PLCγ1 and ERK.
-
Enhanced Cytokine Production: The augmented signaling results in increased production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for an effective anti-tumor response.
-
Increased T-Cell Proliferation: By promoting the signaling pathways that drive cell cycle progression, this compound enhances the proliferation of T-cells.
-
Boosted Cytotoxicity: The overall heightened state of activation leads to an increase in the cytotoxic potential of CD8+ T-cells, enabling them to more effectively kill target cancer cells.
Below is a diagram illustrating the HPK1 signaling pathway and the point of intervention for this compound.
Caption: HPK1 signaling pathway and inhibition by this compound.
Quantitative Data
The potency and efficacy of this compound and other relevant HPK1 inhibitors have been quantified in various in vitro assays. The following tables summarize key quantitative data.
Table 1: Inhibitor Potency
| Compound | Target | Assay Type | Value | Reference |
| This compound | HPK1 | Ki | 0.8 nM | [4][5][6][7] |
| Compound from Toure, M. et al. (2023) | HPK1 | IC50 | 0.2 nM | [8] |
| AZ3246 | HPK1 | IC50 | < 3 nM | [5] |
| HPK1-IN-7 | HPK1 | IC50 | 2.6 nM | [5] |
| BGB-15025 | HPK1 | IC50 | 6 nM | [5] |
Table 2: Cellular Activity of HPK1 Inhibitors
| Compound | Cell Type | Assay | Endpoint | Value (EC50/IC50) | Reference |
| This compound | Human pan T-cells | ELISA | IL-2 Production | 1.56 µM | [4] |
| Compound from Toure, M. et al. (2023) | Jurkat | pSLP76 (S376) | Inhibition | 3 nM | [8] |
| Compound from Toure, M. et al. (2023) | Primary T-cell | IL-2 Production | Potentiation | 1.5 nM | [8] |
| AZ3246 | T-cells | IL-2 Secretion | Potentiation | 90 nM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blot for SLP-76 Phosphorylation in Jurkat Cells
This protocol is designed to assess the phosphorylation status of SLP-76 at Serine 376 in response to T-cell activation and treatment with an HPK1 inhibitor.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3/CD28 antibodies (for stimulation)
-
This compound or other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSLP-76 (S376), anti-total SLP-76, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL. Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Pellet the cells by centrifugation, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pSLP-76) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total SLP-76 and a loading control like β-actin to ensure equal protein loading.
T-Cell Proliferation Assay using CFSE
This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.[9][10][11][12]
Materials:
-
Primary human T-cells or a T-cell line
-
Cell culture medium
-
CFSE staining solution
-
Stimulating agents (e.g., anti-CD3/CD28 beads or antibodies)
-
This compound or other inhibitors
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a cultured T-cell line.
-
CFSE Staining: Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete medium and incubate for 5 minutes on ice.
-
Washing: Wash the cells 2-3 times with complete medium to remove unbound CFSE.
-
Cell Culture and Treatment: Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. Add the desired concentrations of this compound and stimulating agents.
-
Incubation: Culture the cells for 3-5 days to allow for proliferation.
-
Flow Cytometry Analysis: Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer. The CFSE fluorescence is typically detected in the FITC channel.
-
Data Analysis: Analyze the CFSE histograms. Each successive peak of lower fluorescence intensity represents a round of cell division.
Cytokine Production Assay (ELISA)
This protocol describes the quantification of IL-2 and IFN-γ secreted by T-cells into the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15][16]
Materials:
-
T-cell culture supernatants (from the proliferation assay or a separate experiment)
-
ELISA kit for human IL-2 or IFN-γ (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and block with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again and add the T-cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30-60 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark for 15-30 minutes until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
T-Cell Mediated Cytotoxicity Assay (xCELLigence)
This real-time, impedance-based assay measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target tumor cells.[17][18][19][20][21]
Materials:
-
Target tumor cell line (e.g., a cancer cell line expressing a relevant antigen)
-
Effector T-cells (e.g., antigen-specific CD8+ T-cells)
-
xCELLigence RTCA instrument and E-Plates
-
Cell culture medium
-
This compound or other inhibitors
Procedure:
-
Target Cell Seeding: Add culture medium to the wells of an E-Plate and measure the background impedance. Seed the target tumor cells into the E-plate and monitor their adherence and proliferation in real-time.
-
Effector Cell Addition: Once the target cells have formed a stable monolayer, add the effector T-cells at various effector-to-target (E:T) ratios. Also, add the desired concentrations of this compound.
-
Real-Time Monitoring: Place the E-plate back into the xCELLigence instrument and monitor the impedance (represented as Cell Index) in real-time for 24-72 hours.
-
Data Analysis: The killing of target cells by the effector T-cells will cause a decrease in the Cell Index. The rate and extent of this decrease are used to quantify the cytotoxic activity. The software can calculate parameters such as the percentage of cytolysis and the time to 50% killing (KT50).
Experimental and Logical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating an HPK1 inhibitor and a logical diagram of the expected outcomes.
References
- 1. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bu.edu [bu.edu]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. weldonbiotech.com [weldonbiotech.com]
- 15. Human IFN gamma Uncoated ELISA Kit (ESS0002) - Invitrogen [thermofisher.com]
- 16. bioworlde.com [bioworlde.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. izasascientific.com [izasascientific.com]
- 20. scribd.com [scribd.com]
- 21. In vitro immunotherapy potency assays using real-time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-21: A Technical Guide to its Role in Modulating T-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Hpk1-IN-21, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), within the context of the T-cell receptor (TCR) signaling pathway. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying biological rationale for targeting HPK1 in immuno-oncology.
Introduction to HPK1 and its Role in T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell activation, dampening the immune response following T-cell receptor (TCR) engagement.[2] Upon TCR stimulation, HPK1 is recruited to the immunological synapse and becomes activated.[1] Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 and GADS at Threonine 262.[3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the disassembly of the TCR signaling complex, attenuation of downstream signaling cascades (including PLCγ1 and ERK), and reduced T-cell proliferation and cytokine production.[4][5]
Given its role as an intracellular immune checkpoint, pharmacological inhibition of HPK1 represents a promising strategy to enhance anti-tumor immunity.[6] By blocking the kinase activity of HPK1, inhibitors can prevent the negative feedback loop, leading to sustained T-cell activation, increased cytokine secretion, and enhanced tumor cell killing.[2]
This compound: A Potent and Selective HPK1 Inhibitor
This compound is a potent, orally active inhibitor of HPK1 kinase. It belongs to a class of spiro-azaindoline inhibitors developed through structure-based drug design.[3]
Quantitative Data
The following tables summarize the available quantitative data for this compound and a representative potent HPK1 inhibitor to provide context on the expected potency range for this class of molecules.
Table 1: Biochemical Potency of this compound
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Kinase Assay | Ki | 0.8 |
Table 2: Representative Preclinical Data for a Potent HPK1 Inhibitor
| Assay Type | Parameter | Value (nM) | Cell Type |
| Biochemical Kinase Assay | IC50 | 0.2 | - |
| Cellular pSLP76 (S376) Assay | IC50 | 3 | Jurkat |
| Primary T-cell IL-2 Production | EC50 | 1.5 | Human Primary T-cells |
| Cytotoxicity | IC50 | >1000 | Human Primary T-cells |
Note: Specific IC50 values for this compound from biochemical and cellular assays were not publicly available in the reviewed literature. The data in Table 2 is from a representative potent HPK1 inhibitor to illustrate the typical potency profile.
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Route of Administration | Dose (mg/kg) | Oral Bioavailability (%) |
| Oral | 25 | 13 |
T-Cell Receptor Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical TCR signaling pathway and the mechanism by which this compound enhances T-cell activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize HPK1 inhibitors like this compound.
HPK1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of HPK1 by measuring the amount of ADP produced.
Materials:
-
Recombinant HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound or other test compounds
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of HPK1 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mix (containing MBP and ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Phosphorylation of SLP-76 (pSLP-76) Assay
This assay measures the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ELISA kit for phospho-SLP76 (Ser376) or antibodies for Western blotting
Procedure (ELISA-based):
-
Seed Jurkat cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for a specified time (e.g., 30 minutes).
-
Lyse the cells and collect the lysates.
-
Perform a sandwich ELISA according to the manufacturer's protocol to quantify the levels of phosphorylated SLP-76 (Ser376).
-
Normalize the pSLP-76 signal to the total protein concentration in each lysate.
-
Calculate IC50 values from the dose-response curve.
T-Cell Cytokine Release Assay (IL-2 and IFN-γ)
This functional assay assesses the impact of HPK1 inhibition on the production of key T-cell effector cytokines.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies or beads for stimulation
-
This compound or other test compounds
-
ELISA or Luminex kits for human IL-2 and IFN-γ
Procedure:
-
Isolate PBMCs or primary T-cells from healthy donor blood.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA or a multiplex bead-based assay (Luminex).
-
Calculate EC50 values, the concentration of the compound that elicits a half-maximal increase in cytokine production.
Experimental Workflow for HPK1 Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of an HPK1 inhibitor.
Conclusion
This compound is a potent inhibitor of HPK1, a key negative regulator of T-cell signaling. By blocking the kinase activity of HPK1, this compound can effectively enhance T-cell activation, leading to increased cytokine production and a more robust anti-tumor immune response. The experimental protocols and workflow detailed in this guide provide a framework for the continued investigation and development of HPK1 inhibitors as a promising class of therapeutics in immuno-oncology. Further studies are warranted to fully elucidate the clinical potential of this compound and other molecules in this class.
References
- 1. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
Hpk1-IN-21: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hpk1-IN-21, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document details the compound's structure, a representative synthesis pathway, key quantitative data, and the immunological signaling pathways it modulates. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.
Core Compound Information
This compound, also referred to as compound 25 in initial discovery literature, is a spiro-azaindoline derivative identified as a highly potent inhibitor of HPK1.[1][2] Its development addresses the growing interest in HPK1 as a key negative regulator of T-cell activation and a promising target for cancer immunotherapy.[3][4][5][6]
Structure and Properties
The chemical and physical properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₂₂H₂₅ClFN₅O₂ |
| Molecular Weight | 445.92 g/mol |
| CAS Number | 2413804-83-6 |
| SMILES | CN(C(C1=C(C(C2=C(C3=C(NC[C@@]34CC--INVALID-LINK--(C4)C)N=C2)Cl)=CC=C1N)F)=O)C |
Quantitative Data Summary
The following tables provide a consolidated view of the in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency
| Parameter | Value | Target | Assay Conditions | Reference |
| Ki | 0.8 nM | HPK1 | In vitro kinase assay | [1][7][8] |
| IC₅₀ | Not specified | HPK1 | Inhibition of HPK1 kinase activity in human pan T cells (0.001-100 µM, 4 hours) | [1][7] |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Oral Bioavailability (F%) | 13% | C57BL/6 mice | 25 mg/kg (oral) vs. 1 mg/kg (intravenous) | [1] |
| Clearance (CL) | 57 mL/min/kg | C57BL/6 mice | 1 mg/kg (intravenous) | [1] |
| Volume of Distribution (Vss) | 1.9 L/kg | C57BL/6 mice | 1 mg/kg (intravenous) | [1] |
Synthesis of this compound
The synthesis of this compound is detailed in "Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)" (ACS Med Chem Lett. 2021, 13(1):84-91). A logical workflow for its multi-step synthesis, based on the spiro-azaindoline core, is depicted below. This process involves the construction of the core spirocyclic system followed by functional group manipulations and final amide coupling.
Caption: Logical workflow for the synthesis of this compound.
Biological Context and Signaling Pathways
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4][5] By inhibiting HPK1, this compound is designed to enhance T-cell activation, cytokine production, and proliferation, thereby augmenting the anti-tumor immune response.
HPK1 Signaling Pathway in T-Cells
Upon T-cell receptor (TCR) activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[4][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, which dampens the downstream signaling cascade, including the Erk MAPK pathway, and ultimately reduces T-cell activation and IL-2 production.[4] this compound blocks the initial kinase activity of HPK1, thus preventing the degradation of SLP-76 and sustaining the pro-activation signal.
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro HPK1 Kinase Inhibition Assay
Objective: To determine the in vitro potency (Ki or IC₅₀) of this compound against purified HPK1 enzyme.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound at various concentrations (e.g., 0.001 to 100 µM)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.
-
In a 384-well plate, add the HPK1 enzyme to each well (except for no-enzyme controls).
-
Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output via a luciferase reaction.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The Ki can be determined from the IC₅₀ using the Cheng-Prusoff equation if the ATP concentration is known.
T-Cell Activation and Cytokine Production Assay
Objective: To assess the functional effect of this compound on primary human T-cell activation and cytokine secretion.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
This compound at various concentrations
-
96-well cell culture plates
-
ELISA kits for IL-2 and IFN-γ detection
-
Cell proliferation assay kit (e.g., CFSE or BrdU-based)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Optionally, enrich for T-cells using magnetic bead-based negative selection.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the plate with PBS before use.
-
Seed the T-cells into the anti-CD3 coated plate at a density of 1-2 x 10⁵ cells per well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well to provide co-stimulation.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
After incubation, carefully collect the cell culture supernatant for cytokine analysis.
-
Quantify the concentration of IL-2 and IFN-γ in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
For proliferation analysis, pulse the cells with BrdU for the final 18-24 hours of incubation or stain with CFSE prior to stimulation, and analyze by flow cytometry.
-
Analyze the data to determine the effect of this compound on cytokine production and T-cell proliferation, typically by calculating EC₅₀ values.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile, including oral bioavailability, of this compound in mice.
Materials:
-
C57BL/6 mice (female, 6-9 weeks old)
-
This compound
-
Formulation vehicles:
-
Intravenous (IV): 35% PEG400 in water
-
Oral (PO): 0.5% methylcellulose, 0.2% Tween 80 in water
-
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight before dosing but allow access to water.
-
Divide the mice into two groups: IV administration and PO administration.
-
For the IV group, administer this compound at 1 mg/kg via tail vein injection.
-
For the PO group, administer this compound at 25 mg/kg via oral gavage.
-
Collect blood samples (e.g., 20-30 µL) from each mouse at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.
-
Extract this compound from the plasma samples, standards, and QCs using protein precipitation or liquid-liquid extraction.
-
Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
-
Calculate key PK parameters including Area Under the Curve (AUC), clearance (CL), volume of distribution (Vss), and half-life (t₁/₂).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. This compound|CAS |DC Chemicals [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
Hpk1-IN-21: A Selective HPK1 Kinase Inhibitor for Immuno-Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its primary function within hematopoietic cells is to attenuate immune responses, making it a compelling target for therapeutic intervention in immuno-oncology.[3][4] Inhibition of HPK1 has been shown to enhance T-cell activation and proliferation, leading to a more robust anti-tumor immune response.[4][5] This technical guide provides a comprehensive overview of Hpk1-IN-21, a potent and selective inhibitor of HPK1, designed for researchers and drug development professionals.
Core Compound Data: this compound
This compound, also referred to as compound 25 in its discovery publication, is a spiro-azaindoline-based small molecule inhibitor of HPK1.[6][7] It demonstrates high potency and selectivity for HPK1, making it a valuable tool for studying the therapeutic potential of HPK1 inhibition.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
| Parameter | Value | Assay Condition |
| Ki | 0.8 nM | Biochemical kinase assay against human HPK1 |
| Cellular Activity | - | Inhibition of HPK1 kinase activity in human pan T cells |
Table 1: In Vitro Activity of this compound [7][8]
| Parameter | Value | Species | Dose |
| Oral Bioavailability | 13% | Mouse | 25 mg/kg, oral gavage |
| IV Clearance (CL) | 57 mL/min/kg | Mouse | 1 mg/kg, intravenous injection |
| Volume of Distribution (Vss) | 1.9 L/kg | Mouse | 1 mg/kg, intravenous injection |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice [9]
Signaling Pathway and Mechanism of Action
HPK1 acts as a crucial negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates downstream targets, most notably the adapter protein SLP-76 at Serine 376.[7][10] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the destabilization of the SLP-76 signaling complex and attenuation of the T-cell activation signal.[8][11] this compound, as a selective inhibitor of HPK1, blocks this phosphorylation event, thereby preventing the negative feedback loop and sustaining T-cell activation.
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices and information gathered from relevant research articles.
Biochemical HPK1 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is designed to measure the affinity of inhibitors to the HPK1 kinase domain.
Materials:
-
Recombinant human HPK1 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound or test compound
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Buffer A to achieve the desired final concentrations (typically in a 4X working solution).
-
Prepare a 2X solution of HPK1 enzyme and Eu-anti-Tag antibody in Kinase Buffer A.
-
Prepare a 4X solution of the Kinase Tracer in Kinase Buffer A.
-
In a 384-well plate, add 4 µL of the 4X this compound dilution.
-
Add 8 µL of the 2X HPK1 enzyme/antibody mixture to each well.
-
Add 4 µL of the 4X Kinase Tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.[1]
IL-2 Secretion Assay in Primary Human T-Cells
This cell-based assay measures the effect of this compound on T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
This compound or test compound
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate primary human T-cells from PBMCs.
-
Plate the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on IL-2 secretion.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for determining the pharmacokinetic properties of this compound in mice.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose for oral, saline for IV)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight before dosing.
-
For oral administration, administer this compound via oral gavage at a specified dose (e.g., 25 mg/kg).
-
For intravenous administration, administer this compound via tail vein injection at a specified dose (e.g., 1 mg/kg).
-
Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Use pharmacokinetic software to calculate parameters such as clearance (CL), volume of distribution (Vss), and oral bioavailability (%F).[12]
Conclusion
This compound is a potent and selective inhibitor of HPK1 kinase, a key negative regulator of T-cell signaling. Its well-characterized in vitro and in vivo properties make it an invaluable research tool for scientists and drug development professionals exploring the therapeutic potential of targeting the HPK1 pathway in immuno-oncology. The data and protocols presented in this guide provide a solid foundation for further investigation and development in this promising area of cancer immunotherapy.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 4. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-21: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and development of Hpk1-IN-21, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell and B-cell receptor signaling, making it a compelling target for immuno-oncology.[1][2] Inhibition of HPK1 is sought to enhance anti-tumor immunity by boosting T-cell activation and proliferation.[3][4]
This compound, identified as compound 25 in its discovery publication, emerged from a structure-based drug design campaign aimed at improving the metabolic stability and kinase selectivity of an initial 7-azaindole high-throughput screening hit.[5] The optimization process led to the development of a novel series of spiro-azaindoline inhibitors, with this compound demonstrating significant improvements in in vitro ADME properties and the ability to induce cytokine production in primary human T-cells.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from the discovery and preclinical evaluation stages.
Table 1: In Vitro Potency of this compound
| Compound | HPK1 Kᵢ (nM) |
| This compound (Compound 25) | 0.8 |
Data sourced from MedChemExpress.[7]
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Compound | Dosing (mg/kg) | Route | Oral Bioavailability (F%) | IV Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) |
| This compound (Compound 25) | 1 (IV), 25 (PO) | IV, PO | 13 | 57 | 1.9 |
Data sourced from MedChemExpress.[8]
Table 3: In Vitro ADME Properties of this compound
| Compound | Human Liver Microsome Clearance (mL/min/kg) | Rat Liver Microsome Clearance (mL/min/kg) | Mouse Liver Microsome Clearance (mL/min/kg) | Human Hepatocyte Clearance (mL/min/kg) | Rat Hepatocyte Clearance (mL/min/kg) | Mouse Hepatocyte Clearance (mL/min/kg) |
| This compound (Compound 25) | 6.9 | 8.7 | 38 | 9.5 | 18 | 33 |
Data sourced from MedChemExpress.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
HPK1 Kinase Inhibition Assay (Biochemical Assay)
This assay determines the in vitro potency of compounds against the HPK1 enzyme.
-
Enzyme: Recombinant human HPK1.
-
Substrate: A suitable substrate for HPK1, such as Myelin Basic Protein (MBP), is used.[9]
-
Assay Principle: The assay measures the transfer of phosphate from ATP to the substrate by HPK1. The inhibition of this activity by the test compound is quantified. A common method is a radiometric HotSpot™ kinase assay, which measures the incorporation of radiolabeled phosphate into the substrate.[1]
-
Protocol:
-
Recombinant HPK1 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
The kinase reaction is initiated by the addition of a mixture of ATP (containing a radiolabeled ATP, such as ³³P-ATP) and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP, often by spotting the reaction mixture onto a filter membrane and washing away the excess ATP.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) or the inhibitor constant (Kᵢ) is calculated from the dose-response curve. For this compound, a Kᵢ of 0.8 nM was determined.[7]
-
Cellular Assay: Inhibition of HPK1 Kinase Activity in Human T-cells
This assay assesses the ability of the compound to inhibit HPK1 activity within a cellular context.
-
Cell Line: Human pan T-cells.[8]
-
Protocol:
-
Human pan T-cells are cultured and treated with this compound at a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 μM) for a specified duration (e.g., 4 hours).[8]
-
Following treatment, the cells are stimulated to activate the T-cell receptor (TCR) signaling pathway, which in turn activates HPK1. This can be achieved using anti-CD3 and anti-CD28 antibodies.[4]
-
Cell lysates are prepared, and the phosphorylation status of a direct downstream substrate of HPK1, such as SLP-76 at Serine 376, is assessed using methods like Western Blotting or flow cytometry.[3]
-
A reduction in the phosphorylation of the substrate in the presence of the inhibitor indicates target engagement and inhibition of HPK1 kinase activity.[8]
-
In Vivo Pharmacokinetic Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.
-
Animal Model: C57BL/6 mice.[8]
-
Dosing:
-
Protocol:
-
This compound is formulated in a suitable vehicle for IV (e.g., solution) and PO (e.g., suspension) administration.
-
The compound is administered to groups of mice at the specified doses and routes.
-
Blood samples are collected at various time points post-administration.
-
The concentration of this compound in the plasma or blood is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), and oral bioavailability (F%), are calculated from the concentration-time data. For this compound, an oral bioavailability of 13% was observed in mice.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the HPK1 signaling pathway and a general workflow for inhibitor screening.
Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.
Caption: General workflow for the discovery and development of HPK1 inhibitors like this compound.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Investigating the Function of Hematopoietic Progenitor Kinase 1 (HPK1) with the Selective Inhibitor Hpk1-IN-21
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell function. It details the role of HPK1 in signaling pathways, particularly in T-cells, and outlines how the potent and selective inhibitor, Hpk1-IN-21, can be utilized as a tool to investigate its kinase-dependent functions. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction to HPK1 (MAP4K1)
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells.[1][2][3][4][5] As a member of the Ste20 kinase family, HPK1 functions as a key intracellular immunosuppressive regulator.[1][4] It acts as a crucial checkpoint to attenuate the strength and duration of immune responses, particularly those initiated by the T-cell receptor (TCR), thereby maintaining immune homeostasis.[4][6] However, within the tumor microenvironment (TME), this regulatory function can be detrimental, as it dampens the anti-tumor immune response and allows cancer cells to evade immune surveillance.[6][7] This has positioned HPK1 as a compelling therapeutic target for cancer immunotherapy.[1][3]
The HPK1 Signaling Pathway in T-Cells
The role of HPK1 as a negative regulator is best understood in the context of TCR signaling.[2]
-
Activation: Upon engagement of the TCR with an antigen, HPK1 is recruited to a signaling complex at the cell membrane involving adaptor proteins like LAT and Gads.[2][8] This recruitment leads to its activation through a series of phosphorylation events, including autophosphorylation and transphosphorylation.[1][9]
-
Substrate Phosphorylation: Activated HPK1 phosphorylates several downstream targets. Its most critical substrate in this pathway is the SH2 domain-containing leukocyte protein of 76kDa (SLP-76). HPK1 specifically phosphorylates SLP-76 at the serine 376 residue (S376).[1][4][10][11]
-
Signal Termination: The phosphorylation of SLP-76 at S376 creates a binding site for the negative regulator protein 14-3-3.[1][10][11] This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1]
-
Downstream Consequences: The degradation of SLP-76 destabilizes the TCR signaling complex, effectively terminating the signal cascade.[1] This attenuates downstream signaling events, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), which are essential for T-cell activation.[1] The ultimate result is a reduction in T-cell proliferation and the production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2]
This compound: A Potent Tool for HPK1 Investigation
This compound is a potent, orally active small-molecule inhibitor of HPK1.[12] Its high affinity and selectivity make it an excellent chemical probe to dissect the kinase-dependent functions of HPK1 in various experimental settings. By inhibiting the catalytic activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby blocking the negative regulatory cascade and leading to sustained T-cell activation.[4]
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | Potency (Ki) |
|---|
| this compound | HPK1 | Kinase Inhibition | 0.8 nM[12] |
Experimental Protocols for Investigating HPK1 Function
The following sections detail key experiments that leverage this compound to elucidate the role of HPK1.
-
Objective: To directly measure the inhibitory activity of this compound against the purified HPK1 enzyme.
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a 96- or 384-well plate containing purified recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), and kinase assay buffer.[13]
-
Compound Addition: this compound is serially diluted and added to the wells. A DMSO control (vehicle) is included.
-
Initiation: The kinase reaction is initiated by adding a solution of ATP. The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescent detection reagent such as ADP-Glo™ (Promega) or a mobility-shift assay (MSA) method.[10][14]
-
Analysis: The luminescent or fluorescence signal is read on a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percent inhibition against the log concentration of this compound.
-
-
Objective: To confirm target engagement by measuring the inhibition of HPK1's direct substrate, SLP-76, in a cellular context.
-
Methodology:
-
Cell Culture: Jurkat T-cells, which endogenously express HPK1, are cultured and harvested.[15] Alternatively, primary human peripheral blood mononuclear cells (PBMCs) can be used.[11]
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 1-4 hours.
-
T-Cell Stimulation: T-cells are stimulated to activate the TCR pathway and induce HPK1 activity. This is typically done using anti-CD3/CD28 antibodies for 15-30 minutes.[15]
-
Lysis and Detection: Cells are lysed, and the protein concentration is normalized. The level of phosphorylated SLP-76 (Ser376) is quantified. This can be achieved via:
-
Sandwich ELISA: Using a capture antibody specific for total SLP-76 and a detection antibody specific for the phosphorylated Ser376 form.[15]
-
Western Blot: Separating proteins by SDS-PAGE and probing with specific antibodies for pSLP-76 (S376) and total SLP-76.
-
Flow Cytometry: For analysis within specific cell subsets in whole blood or PBMCs.[7]
-
-
Analysis: The signal from pSLP-76 is normalized to total SLP-76 or a housekeeping protein. The EC50 value is determined by plotting the inhibition of SLP-76 phosphorylation against the inhibitor concentration.
-
Table 2: Cellular Activity of Potent HPK1 Inhibitors
| Compound Class | Cell Type | Assay | Potency |
|---|---|---|---|
| Diaminopyrimidine Carboxamide (Comp. 17) | Human PBMCs | pSLP-76 Inhibition | EC50 = 32 nM[11] |
| Diaminopyrimidine Carboxamide (Comp. 22) | Human PBMCs | pSLP-76 Inhibition | EC50 = 78 nM[11] |
| Spiro-azaindoline (Lead Compound) | Jurkat Cells | pSLP-76 Inhibition | IC50 = 3 nM[16] |
Note: Data for specific compounds similar to this compound are shown to represent expected potency in cellular assays.
-
Objective: To assess the functional downstream consequence of HPK1 inhibition on T-cell effector function.
-
Methodology:
-
Cell Isolation: Isolate human PBMCs or purified CD4+/CD8+ T-cells from healthy donor blood.
-
Treatment and Stimulation: Plate the cells and treat with a concentration range of this compound. Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubation: Incubate the cells for 24 to 72 hours to allow for cytokine production and secretion.[17]
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines like IL-2, IFN-γ, and TNF-α in the supernatant using methods such as ELISA, Cytometric Bead Array (CBA), or Homogeneous Time Resolved Fluorescence (HTRF).[1][17]
-
Analysis: Determine the EC50 value for the enhancement of cytokine production for each analyte.
-
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 9. Activation of hematopoietic progenitor kinase 1 involves relocation, autophosphorylation, and transphosphorylation by protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. biofeng.com [biofeng.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 17. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-21 and Its Postulated Impact on Dendritic Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of immune responses. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide focuses on the compound Hpk1-IN-21 , a potent and selective inhibitor of HPK1, and explores its anticipated impact on the activation of dendritic cells (DCs)—the most potent antigen-presenting cells and crucial initiators of adaptive immunity.
While direct experimental data on the effects of this compound on dendritic cells is not currently available in the public domain, this document extrapolates its expected activity based on extensive studies with other HPK1 inhibitors and HPK1-deficient genetic models. Inhibition of HPK1 is robustly demonstrated to unleash the full potential of dendritic cells, leading to enhanced maturation, increased expression of co-stimulatory molecules, and a potent pro-inflammatory cytokine milieu conducive to robust T-cell activation. This guide provides detailed methodologies for assessing these effects and visualizes the key signaling pathways and experimental workflows.
Introduction to HPK1 and the Inhibitor this compound
HPK1 (also known as MAP4K1) functions as an intracellular checkpoint, dampening signaling downstream of the T-cell receptor (TCR) and other immune-activating receptors. In dendritic cells, HPK1 is understood to similarly restrain activation signals, thereby limiting the magnitude of the subsequent immune response. Pharmacological inhibition of HPK1 is therefore being pursued to reverse this suppression and boost immune function.
This compound is a spiro-azaindoline compound identified as a highly potent inhibitor of HPK1 kinase activity.[1][2][3] Its primary characterization has been in the context of T-cell activation.[1][3]
Properties of this compound
The key reported activity for this compound is its direct and potent inhibition of the HPK1 enzyme.
| Compound | Target | Ki (nM) | Reference |
| This compound | HPK1 | 0.8 | [1][2] |
Note: Ki represents the inhibition constant, a measure of inhibitor potency.
The Role of HPK1 in Dendritic Cell Activation (Inferred for this compound)
Genetic knockout and pharmacological inhibition studies have consistently shown that HPK1 acts as a negative regulator of DC activation and function.[4][5][6][7][8][9][10] Therefore, treatment of dendritic cells with this compound is expected to phenocopy these findings, leading to a hyper-activated state.
Expected Effects on DC Phenotype and Function
Inhibition of HPK1 by this compound is anticipated to result in:
-
Enhanced DC Maturation: Increased surface expression of maturation markers such as CD83 and MHC class II.
-
Upregulation of Co-stimulatory Molecules: Higher levels of CD80 and CD86, which are crucial for providing the "second signal" for T-cell activation.[4][5][7][8]
-
Increased Pro-inflammatory Cytokine Production: Elevated secretion of key cytokines that shape the adaptive immune response, particularly favoring a Th1-polarization.[4][5][7][8]
The diagram below illustrates the central role of HPK1 in negatively regulating DC activation pathways.
References
- 1. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]
- 5. arcusbio.com [arcusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hpk1-IN-21 Cell-Based Assay in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Expressed predominantly in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[1][2] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity. Hpk1-IN-21 is a potent and selective inhibitor of HPK1, demonstrating the potential to augment T-cell function.[3][4] These application notes provide detailed protocols for assessing the activity of this compound in Jurkat cells, a human T-lymphocyte cell line commonly used to study T-cell signaling.
The primary mechanism of HPK1-mediated T-cell inhibition involves the phosphorylation of the adaptor protein SLP-76 at Serine 376 (pSLP-76 S376).[5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent degradation of the TCR signaling complex. Therefore, a key readout for HPK1 inhibitor activity is the reduction of pSLP-76 (S376) levels upon T-cell activation. A downstream functional consequence of enhanced T-cell signaling is the increased production of cytokines, such as Interleukin-2 (IL-2).[5][6]
This document outlines two primary cell-based assays in Jurkat cells to characterize the effect of this compound:
-
pSLP-76 (S376) Inhibition Assay: To measure the direct target engagement of this compound.
-
IL-2 Secretion Assay: To assess the downstream functional consequence of HPK1 inhibition.
Data Presentation
The following tables summarize representative quantitative data for HPK1 inhibitors in Jurkat cells. Note that specific values for this compound should be determined experimentally.
Table 1: Potency of Various HPK1 Inhibitors in Biochemical and Cellular Assays
| Compound | HPK1 Biochemical IC₅₀ (nM) | Jurkat pSLP-76 (S376) IC₅₀ (µM) | Reference |
| This compound (Ki) | 0.8 | Not Reported | [3] |
| Compound A | 47 (pM) | < 0.02 | [7] |
| Compound B | 334 (pM) | Not Reported | [7] |
| Biaryl Amide Inhibitor | Not Reported | 4.6 | [8] |
Table 2: Effect of HPK1 Inhibition on IL-2 Production in Activated Jurkat Cells
| Treatment | IL-2 Production (pg/mL) - Representative Data |
| Unstimulated Jurkat Cells | Baseline |
| Stimulated Jurkat Cells (e.g., anti-CD3/CD28) | Increased |
| Stimulated Jurkat Cells + HPK1 Inhibitor (e.g., 1 µM) | Further Increased |
| HPK1 Knockout Jurkat Cells (Stimulated) | Significantly Increased |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. arcusbio.com [arcusbio.com]
- 2. Jurkat-HPK1-KO-1B3-Cell-Line - Kyinno Bio [kyinno.com]
- 3. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In This Issue, Volume 13, Issue 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing of Hpk1-IN-21 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its role in dampening T-cell activation makes it a compelling target in immuno-oncology.[2][3] Inhibition of HPK1 is expected to enhance anti-tumor immunity by augmenting T-cell proliferation and cytokine production.[1][4] Hpk1-IN-21 is a potent, orally active inhibitor of HPK1 with a Ki of 0.8 nM.[5] This document provides a summary of the available in vivo dosing information for this compound in mouse models and presents representative protocols based on other small molecule HPK1 inhibitors.
This compound: In Vivo Pharmacokinetic Data
While specific in vivo efficacy studies for this compound are not extensively detailed in the public domain, a pharmacokinetic study has been conducted in C57BL/6 mice.[5] This study aimed to determine the oral bioavailability of the compound.
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice [5]
| Parameter | Value |
| Intravenous (IV) Dose | 1 mg/kg |
| Oral (PO) Dose | 25 mg/kg |
| Oral Bioavailability (F%) | 13% |
| IV Blood Clearance (CL) | 57 mL/min/kg |
| Volume of Distribution (Vss) | 1.9 L/kg |
Experimental Protocol: Pharmacokinetic Study of this compound in Mice
This protocol is based on the methodology described for the pharmacokinetic evaluation of this compound.[5]
Objective: To determine the oral bioavailability of this compound in a mouse model.
Materials:
-
This compound
-
Vehicle for IV administration: 35% PEG400 in water
-
Vehicle for PO administration: 0.5% methylcellulose, 0.2% Tween in water
-
Female C57BL/6 mice (6-9 weeks old, 15-25 g)
-
Standard laboratory equipment for intravenous and oral dosing, blood collection, and sample processing.
Procedure:
-
Animal Acclimatization: Acclimate six female C57BL/6 mice to the laboratory conditions for at least one week prior to the experiment.
-
Dosing Group Allocation: Divide the mice into two groups:
-
Group 1 (n=3): Intravenous (IV) administration.
-
Group 2 (n=3): Oral (PO) administration.
-
-
Dose Preparation:
-
IV Formulation: Prepare a solution of this compound in 35% PEG400 in water to a final concentration for a 1 mg/kg dose.
-
PO Formulation: Prepare a suspension of this compound in 0.5% methylcellulose with 0.2% Tween in water for a 25 mg/kg dose.
-
-
Administration:
-
IV Administration: Administer the this compound solution to Group 1 via tail vein injection.
-
PO Administration: Administer the this compound suspension to Group 2 via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Processing and Analysis: Process the blood samples to isolate plasma. Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).
Representative In Vivo Efficacy Studies with other HPK1 Inhibitors
To provide guidance on potential in vivo efficacy study designs, the following table summarizes dosing regimens for other reported small molecule HPK1 inhibitors in syngeneic mouse tumor models.
Table 2: In Vivo Dosing of Representative HPK1 Inhibitors in Mouse Tumor Models
| Compound | Mouse Model | Dosing Regimen | Key Findings |
| Unnamed Inhibitor[2] | CT26 Syngeneic Tumor Model | 30 mg/kg, p.o., twice daily | 42% Tumor Growth Inhibition (TGI) as monotherapy; 95% TGI in combination with anti-PD-1.[2] |
| Compound K (CompK)[6] | 1956 Sarcoma & MC38 Syngeneic Models | 30 mg/kg and 100 mg/kg, p.o., twice daily for 5 days | Significant elevation of inflammatory markers; increased tumor antigen-specific CD8+ T-cells.[6][7] |
Experimental Protocol: General In Vivo Efficacy Study for an HPK1 Inhibitor in a Syngeneic Tumor Model
This generalized protocol is based on methodologies reported for other HPK1 inhibitors.[2][8]
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with an immune checkpoint inhibitor.
Materials:
-
HPK1 Inhibitor
-
Vehicle for oral administration
-
Syngeneic tumor cells (e.g., CT26, MC38)
-
Immune-competent mice (e.g., BALB/c or C57BL/6)
-
Anti-PD-1 antibody or other immune checkpoint inhibitor
-
Standard laboratory equipment for tumor cell implantation, animal dosing, tumor measurement, and tissue collection.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100 mm³).
-
Randomization and Group Allocation: Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor alone, anti-PD-1 alone, HPK1 inhibitor + anti-PD-1).
-
Dosing:
-
Administer the HPK1 inhibitor orally at the selected dose and schedule (e.g., twice daily).
-
Administer the anti-PD-1 antibody via intraperitoneal injection at its established effective dose and schedule.
-
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, collect tumors and other tissues (e.g., spleen, lymph nodes) for pharmacodynamic and immunological analysis (e.g., flow cytometry for tumor-infiltrating lymphocytes, cytokine analysis).
-
Data Analysis: Analyze tumor growth inhibition, changes in the tumor microenvironment, and systemic immune responses.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: General Experimental Workflow for In Vivo Efficacy.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Hpk1-IN-21 in Human Pan T-Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Hpk1-IN-21, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for the stimulation of human pan T-cells. This document outlines the mechanism of action, experimental procedures, and expected outcomes, offering valuable insights for researchers in immunology and cancer immunotherapy.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Expressed primarily in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening the anti-tumor immune response.[1][2] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated tumor cell killing.[3][4] this compound is a small molecule inhibitor designed to block the kinase activity of HPK1, thus augmenting T-cell activation, proliferation, and cytokine production.[1][5]
Mechanism of Action
Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.[3] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[3][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76.[3][5] The degradation of SLP-76 destabilizes the TCR signaling complex and attenuates downstream signaling pathways, including the phosphorylation of PLCγ1 and ERK.[3]
This compound and other similar HPK1 inhibitors act by blocking the kinase activity of HPK1. This prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and leading to a more robust and sustained T-cell activation.[3][6] This enhanced activation manifests as increased T-cell proliferation, elevated production of effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and improved cytotoxic activity against target cells.[1][3][6]
Figure 1: Hpk1 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the effects of HPK1 inhibition on human T-cell function as reported in various studies.
| Parameter | Cell Type | Treatment | Stimulation | Fold Change/Effect | Reference |
| p-SLP-76 (S376) | Human CD8+ T-cells | HPK1 inhibitor | anti-CD3/CD28 | Concentration-dependent decrease | [6] |
| IL-2 Production | Jurkat cells | HPK1 knockout | anti-CD3/CD28 | Increased secretion | [6][7] |
| IL-2 Production | Human CD8+ T-cells | HPK1 inhibitor (1 µM) | anti-CD3/CD28 | Enhanced secretion | [6] |
| IFN-γ Production | Human CD8+ T-cells | HPK1 knockout | anti-CD3/CD28 | Increased secretion | [6] |
| IFN-γ Production | Human CD8+ T-cells | HPK1 inhibitor (1 µM) | anti-CD3/CD28 | Enhanced secretion | [6] |
| IFN-γ Production | Human PBMCs | HPK1 inhibitor + Pembrolizumab | anti-CD3/CD28 | Synergistic increase | [1] |
| T-cell Proliferation | Human T-cells | HPK1 inhibitor | anti-CD3/CD28 | Augmented proliferation | [1][2] |
| Granzyme B | Human CD8+ T-cells | HPK1 inhibitor | OKT3 | Dose-dependent increase | [3] |
| Cytotoxicity | Human PBMCs | HPK1 inhibitor | Co-culture with HepG2 cells | Increased tumor cell killing | [3] |
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue.
Human Pan T-Cell Stimulation Assay
This protocol outlines the in vitro stimulation of human T-cells in the presence of this compound.
Materials:
-
Isolated human PBMCs or purified pan T-cells
-
96-well flat-bottom culture plates
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
Procedure:
-
Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.[8]
-
Wash the plate twice with sterile PBS to remove unbound antibody.[8]
-
Seed PBMCs or purified T-cells at a density of 1-2 x 10^6 cells/mL in the coated wells.[8]
-
Add soluble anti-human CD28 antibody to the wells at a final concentration of 1-2 µg/mL.[8]
-
Add this compound at various concentrations to the designated wells. Include a DMSO vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.[1]
T-Cell Proliferation Assay (CFSE-based)
This protocol measures T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
Stimulated T-cells from the previous protocol
-
CFSE cell proliferation kit
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Prior to stimulation, label the T-cells with CFSE according to the manufacturer's instructions.[1]
-
After the 72-hour stimulation period, harvest the cells from the 96-well plate.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometric analysis.
-
Analyze the CFSE fluorescence intensity. Proliferating cells will exhibit successive halving of CFSE fluorescence.
Cytokine Production Analysis (ELISA)
This protocol describes the measurement of cytokine levels in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Culture supernatants from the T-cell stimulation assay
-
ELISA kits for human IFN-γ and IL-2
-
ELISA plate reader
Procedure:
-
After the desired stimulation period (e.g., 24, 48, or 72 hours), centrifuge the 96-well plate to pellet the cells.[1]
-
Carefully collect the culture supernatants.
-
Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's protocol.
-
Read the absorbance on an ELISA plate reader and calculate the cytokine concentrations based on a standard curve.
Figure 2: Experimental Workflow for T-Cell Stimulation and Analysis.
Conclusion
The inhibition of HPK1 with small molecules like this compound presents a compelling approach to enhance human T-cell responses. The protocols and data presented herein provide a framework for researchers to investigate the immunomodulatory effects of HPK1 inhibition. These studies are crucial for the continued development of novel cancer immunotherapies aimed at overcoming tumor-induced immunosuppression.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. arcusbio.com [arcusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Measuring pSLP-76 Levels Following Hpk1-IN-21 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376 (S376).[2][3][4] This phosphorylation event initiates a cascade that dampens T-cell activation by promoting the dissociation of the TCR signaling complex and subsequent proteasomal degradation of SLP-76.[2][3]
Hpk1-IN-21 is a potent, orally active inhibitor of HPK1 with a reported Ki of 0.8 nM.[5] By inhibiting HPK1 kinase activity, this compound is expected to prevent the phosphorylation of SLP-76 at S376, thereby sustaining TCR signaling and enhancing T-cell activation.[1] This makes this compound a promising candidate for cancer immunotherapy.[4]
These application notes provide detailed protocols for measuring the phosphorylation of SLP-76 at S376 (pSLP-76) in response to this compound treatment. The following sections include a summary of expected quantitative data, detailed experimental protocols for cellular and biochemical assays, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments measuring the effect of this compound on pSLP-76 levels. Researchers can adapt these tables to their specific experimental design.
Table 1: In Vitro HPK1 Kinase Assay - IC50 Determination for this compound
| Compound | Target | Assay Type | Substrate | IC50 (nM) |
| This compound | HPK1 | TR-FRET | Recombinant SLP-76 | User-defined |
| Control Inhibitor | HPK1 | TR-FRET | Recombinant SLP-76 | User-defined |
IC50 values should be determined from a dose-response curve.
Table 2: Cellular Assay - Inhibition of pSLP-76 in T-Cells by this compound
| Cell Type | Stimulation | Assay Method | This compound Conc. (µM) | % Inhibition of pSLP-76 (S376) |
| Jurkat T-cells | anti-CD3/CD28 | Western Blot | 0.01 | User-defined |
| Jurkat T-cells | anti-CD3/CD28 | Western Blot | 0.1 | User-defined |
| Jurkat T-cells | anti-CD3/CD28 | Western Blot | 1 | User-defined |
| Jurkat T-cells | anti-CD3/CD28 | Western Blot | 10 | User-defined |
| Primary Human T-cells | anti-CD3/CD28 | Flow Cytometry | 0.01 | User-defined |
| Primary Human T-cells | anti-CD3/CD28 | Flow Cytometry | 0.1 | User-defined |
| Primary Human T-cells | anti-CD3/CD28 | Flow Cytometry | 1 | User-defined |
| Primary Human T-cells | anti-CD3/CD28 | Flow Cytometry | 10 | User-defined |
% Inhibition should be calculated relative to a vehicle-treated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow for measuring pSLP-76 levels.
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Measuring pSLP-76 Levels.
Experimental Protocols
The following are detailed protocols for measuring pSLP-76 levels. These protocols are based on established methods and can be adapted for use with this compound.
Protocol 1: Western Blotting for pSLP-76 (S376) Detection
Objective: To qualitatively and semi-quantitatively measure the levels of pSLP-76 (S376) in cell lysates following treatment with this compound.
Materials:
-
Jurkat T-cells or isolated primary human T-cells
-
This compound (MedChemExpress, Cat. No. HY-139360)
-
Anti-CD3 and Anti-CD28 antibodies for stimulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-pSLP-76 (S376)
-
Primary antibody: Mouse or Rabbit anti-total SLP-76 (for loading control)
-
Primary antibody: Mouse or Rabbit anti-β-actin or GAPDH (for loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells or primary human T-cells to the desired density.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for a predetermined time (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSLP-76 (S376) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies for total SLP-76 and a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSLP-76 signal to the total SLP-76 or loading control signal.
-
Calculate the percentage inhibition of pSLP-76 phosphorylation relative to the vehicle-treated control.
-
Protocol 2: Intracellular Flow Cytometry for pSLP-76 (S376)
Objective: To quantitatively measure pSLP-76 (S376) levels in individual cells after this compound treatment.
Materials:
-
Jurkat T-cells or isolated primary human T-cells
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies for stimulation
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Fluorochrome-conjugated primary antibody: anti-pSLP-76 (S376)
-
(Optional) Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, CD8)
-
Flow cytometer
Procedure:
-
Cell Treatment and Stimulation:
-
Follow the same procedure as in Protocol 1 for cell culture, this compound treatment, and stimulation.
-
-
Fixation and Permeabilization:
-
After stimulation, immediately fix the cells by adding an equal volume of pre-warmed Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature.
-
Wash the cells twice with Perm/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in Perm/Wash buffer.
-
Add the fluorochrome-conjugated anti-pSLP-76 (S376) antibody.
-
(Optional) Add other cell surface marker antibodies.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with Perm/Wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the Median Fluorescence Intensity (MFI) of the pSLP-76 signal.
-
Compare the MFI of this compound treated samples to the vehicle control to determine the effect on pSLP-76 levels.
-
Protocol 3: In Vitro HPK1 Kinase Assay (TR-FRET)
Objective: To determine the direct inhibitory effect of this compound on HPK1 kinase activity by measuring the phosphorylation of a recombinant SLP-76 substrate.
Materials:
-
Recombinant active HPK1 enzyme
-
Recombinant SLP-76 substrate (e.g., with a His-tag)
-
This compound
-
ATP
-
Kinase reaction buffer
-
TR-FRET detection reagents (e.g., Europium-labeled anti-His antibody and an Alexa Fluor 647-conjugated anti-pSLP-76 (S376) antibody)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a suitable microplate, add the recombinant HPK1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of recombinant SLP-76 substrate and ATP.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents.
-
Incubate for a specified time to allow for antibody binding.
-
-
Measurement:
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the TR-FRET ratio against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The protocols and resources provided in these application notes offer a comprehensive guide for researchers investigating the effects of this compound on pSLP-76 levels. By utilizing these methodologies, scientists can effectively characterize the mechanism of action of this compound and its potential as a novel immunotherapeutic agent. The provided templates for data presentation and visualizations will aid in the clear and concise communication of experimental findings.
References
- 1. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hpk1-IN-21 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. By blocking HPK1 activity, T-cell activation and effector functions are potentiated, making it an attractive target for combination therapy with immune checkpoint inhibitors like anti-Programmed Cell Death-1 (anti-PD-1) antibodies.[2] Preclinical studies have demonstrated that combining an HPK1 inhibitor with anti-PD-1 therapy can lead to synergistic anti-tumor effects, even in models resistant to anti-PD-1 monotherapy.[3][4]
These application notes provide an overview of the mechanism of action, and protocols for key experiments to evaluate the combination of an HPK1 inhibitor, exemplified by Hpk1-IN-21, with anti-PD-1 therapy.
Mechanism of Action: A Dual Approach to T-Cell Reinvigoration
The combination of an HPK1 inhibitor and an anti-PD-1 antibody targets two distinct but complementary pathways that regulate T-cell activity.
-
HPK1 Inhibition: HPK1 acts as a brake on T-cell activation downstream of the TCR. Upon TCR engagement, HPK1 phosphorylates key adaptor proteins, such as SLP-76 at Serine 376, leading to the disassembly of the TCR signaling complex and dampening of the immune response.[5] Inhibition of HPK1 with a small molecule like this compound prevents this negative feedback, resulting in enhanced and sustained T-cell signaling, proliferation, and cytokine production.[6][7]
-
Anti-PD-1 Therapy: The PD-1/PD-L1 axis is a major immune checkpoint that induces T-cell exhaustion in the tumor microenvironment. Anti-PD-1 antibodies block the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, thereby releasing the brakes on exhausted T-cells and restoring their cytotoxic function.
By combining these two approaches, T-cells are not only more robustly activated upon antigen recognition (via HPK1 inhibition) but are also protected from the immunosuppressive signals within the tumor microenvironment (via anti-PD-1), leading to a more potent and durable anti-tumor immune response.
Data Presentation: In Vitro and In Vivo Efficacy of HPK1 Inhibitors
The following tables summarize representative quantitative data from preclinical studies on various HPK1 inhibitors, demonstrating their potency and synergistic activity with anti-PD-1 therapy.
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound | Target | Assay | IC50/EC50 | Reference |
| Compound [I] | HPK1 | Biochemical Assay | 0.2 nM | [6] |
| Compound [I] | pSLP-76 (S376) | Jurkat Cellular Assay | 3 nM | [6] |
| Compound [I] | IL-2 Production | Primary T-cell Assay | 1.5 nM | [6] |
| Compound 17 | pSLP-76 | PBMC Assay | 32 nM | [7] |
| Compound 22 | pSLP-76 | PBMC Assay | 78 nM | [7] |
| M074-2865 | HPK1 | Kinase Inhibition Assay | 2.93 µM | [2] |
| GNE-1858 | HPK1 | Biochemical Assay | 1.9 nM | [2] |
| Compound K | HPK1 | Biochemical Assay | 2.6 nM | [2] |
Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitor in Combination with Anti-PD-1
| Tumor Model | Treatment Group | Tumor Growth Inhibition (TGI) | Reference |
| CT26 Syngeneic | HPK1 inhibitor (30 mg/kg, p.o., BID) | 42% | [8] |
| CT26 Syngeneic | Anti-PD-1 (3 mg/kg, i.p.) | 36% | [8] |
| CT26 Syngeneic | HPK1 inhibitor + Anti-PD-1 | 95% | [8] |
| MC38 Syngeneic | Anti-PD-1 | ~20% | [9] |
| MC38 Syngeneic | HPK1 inhibitor (CompK) + Anti-PD-1 | >80% | [9] |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathways of HPK1 and PD-1 in T-cell regulation.
Figure 2: General experimental workflow for evaluating this compound and anti-PD-1 combination.
Experimental Protocols
In Vitro T-Cell Activation Assay
This protocol is designed to assess the effect of this compound on T-cell activation, alone and in combination with anti-PD-1, by measuring cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound (or other HPK1 inhibitor)
-
Anti-PD-1 antibody
-
96-well flat-bottom culture plates
-
Cytokine Bead Array (CBA) kit (e.g., for IL-2, IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Plating: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and plate at a density of 1-2 x 10^5 cells/well in the anti-CD3 coated plate.
-
Treatment:
-
Prepare serial dilutions of this compound.
-
Add this compound and/or anti-PD-1 antibody (at a fixed concentration, e.g., 10 µg/mL) to the wells. Include appropriate vehicle (e.g., DMSO) and isotype controls.
-
Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to all stimulation wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Quantify the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using a Cytokine Bead Array kit according to the manufacturer's instructions.[10][11][12] Analyze the samples on a flow cytometer.
Phospho-Flow Cytometry for pSLP-76
This protocol measures the phosphorylation of SLP-76 at Serine 376, a direct downstream target of HPK1, to confirm target engagement of this compound.
Materials:
-
Human PBMCs or Jurkat T-cells
-
This compound
-
Anti-human CD3 antibody
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., ice-cold Methanol or BD Phosflow™ Perm/Wash Buffer I)
-
Fluorescently labeled anti-pSLP-76 (S376) antibody
-
Fluorescently labeled antibodies for cell surface markers (e.g., CD3, CD4, CD8)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of PBMCs or Jurkat cells.
-
Pre-incubate the cells with desired concentrations of this compound or vehicle control for 1-2 hours.
-
-
Stimulation: Stimulate the cells with anti-CD3 antibody (e.g., 10 µg/mL) for 5-15 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for 10-15 minutes at 37°C.[13]
-
Permeabilization: Wash the cells with Staining Buffer. Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes, or by using a commercial permeabilization buffer according to the manufacturer's protocol.[14][15]
-
Staining:
-
Wash the cells twice with Staining Buffer to remove the permeabilization buffer.
-
Stain the cells with the antibody cocktail containing anti-pSLP-76 and cell surface marker antibodies for 30-60 minutes at room temperature in the dark.
-
-
Acquisition: Wash the cells and resuspend in Staining Buffer. Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on the T-cell populations of interest (e.g., CD4+ or CD8+ T-cells) and quantify the median fluorescence intensity (MFI) of pSLP-76.
In Vivo Syngeneic Mouse Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
C57BL/6 or BALB/c mice
-
Syngeneic tumor cell line (e.g., MC38 or CT26)
-
This compound formulated for oral or intraperitoneal administration
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5-1 x 10^6 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment groups (e.g., Vehicle + Isotype control, this compound + Isotype control, Vehicle + anti-PD-1, this compound + anti-PD-1).
-
Treatment Administration:
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.[16]
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
(Optional) Ex Vivo Analysis: At the end of the study, tumors and spleens can be harvested for immunological analysis, such as flow cytometry to assess the frequency and activation state of tumor-infiltrating lymphocytes (TILs).
Conclusion
The combination of HPK1 inhibition with anti-PD-1 therapy represents a promising strategy to enhance anti-tumor immunity. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy and mechanism of action of this combination in preclinical settings. Careful execution of these experiments will be crucial in advancing our understanding of this therapeutic approach and its potential translation to the clinic.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arcusbio.com [arcusbio.com]
- 6. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6. Cytokine Analysis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. zhuangzhibio.com [zhuangzhibio.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. uab.edu [uab.edu]
- 16. ichor.bio [ichor.bio]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for Studying T-cell Exhaustion with Hpk1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4] Its expression is primarily restricted to the hematopoietic lineage.[2][5] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[1][6][7] This phosphorylation event leads to the recruitment of the negative regulator 14-3-3, inducing the ubiquitination and proteasomal degradation of SLP-76, which ultimately dampens the TCR signaling cascade and attenuates T-cell responses.[1][6]
Chronic antigen stimulation, a hallmark of the tumor microenvironment, can lead to T-cell exhaustion, a state of T-cell dysfunction characterized by decreased effector function and proliferative capacity. High expression of HPK1 has been correlated with increased T-cell exhaustion and poorer patient survival in several cancers.[8][9] Consequently, pharmacological inhibition of HPK1 has emerged as a promising therapeutic strategy to reinvigorate exhausted T-cells and enhance anti-tumor immunity.[8][9][10] Small molecule inhibitors of HPK1 can reverse the suppressive signals in the tumor microenvironment, enhance T-cell activation, and promote cytokine production.[5][10] This document provides detailed application notes and protocols for utilizing HPK1 inhibitors, exemplified by compounds such as Hpk1-IN-21 and other structurally related molecules, to study and potentially reverse T-cell exhaustion.
Mechanism of Action of HPK1 Inhibition
HPK1 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of HPK1, preventing its catalytic activity.[1] By blocking HPK1, these inhibitors prevent the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and leading to enhanced and sustained T-cell activation.[1][6] This enhanced signaling results in increased production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), increased expression of T-cell activation markers, and ultimately, improved T-cell-mediated cytotoxicity against target cells.[1][6][11]
Caption: HPK1 Signaling Pathway and Point of Intervention by this compound.
Quantitative Data of Representative HPK1 Inhibitors
The following tables summarize the in vitro activity of representative HPK1 inhibitors. This data is crucial for determining the appropriate concentration range for your experiments.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| KHK-6 | HPK1 | 20 | KinaseProfiler™ | [1][12] |
| Compound 1 | HPK1 | <10 | Biochemical Assay | [10] |
Table 2: Cellular Activity of HPK1 Inhibitors
| Compound | Cell Type | Assay | Endpoint | EC50 / Effective Conc. | Reference |
| KHK-6 | Jurkat cells | IL-2 Production | Increased IL-2 | ~100-300 nM | [12] |
| KHK-6 | Human PBMCs | IL-2 & GM-CSF Production | Increased Cytokines | ~100-1000 nM | [12] |
| Compound 1 | Human CD4+ & CD8+ T-cells | Cytokine Production (IFN-γ, IL-2) | Increased Cytokines | 1 µM | [5] |
| FB849 | Human CD8+ TILs | T-cell Proliferation & Function | Reinvigoration | Not specified | [3] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of HPK1 inhibitors on T-cell exhaustion.
Protocol 1: In Vitro T-cell Activation and Cytokine Production Assay
This protocol is designed to assess the effect of an HPK1 inhibitor on T-cell activation by measuring cytokine production and the expression of activation markers.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
HPK1 inhibitor (e.g., this compound) dissolved in DMSO
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
96-well flat-bottom tissue culture plates
-
Human IL-2 and IFN-γ ELISA kits
-
Flow cytometry antibodies: anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
FACS buffer (PBS with 2% FBS)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Plating: Seed human PBMCs or purified T-cells at a density of 1-2 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Compound Treatment: Prepare serial dilutions of the HPK1 inhibitor in complete RPMI medium. Add 50 µL of the diluted inhibitor to the cells. Include a DMSO vehicle control. Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
T-cell Stimulation: Add 50 µL of soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to each well to initiate T-cell activation.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Analysis: After the incubation period, centrifuge the plate and collect the supernatant. Measure the concentration of IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against CD4, CD8, CD69, and CD25 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell populations.
-
-
Viability Assay: In a parallel plate, assess cell viability using a suitable assay kit to ensure that the observed effects are not due to cytotoxicity of the compound.
Caption: Experimental Workflow for In Vitro T-cell Activation Assay.
Protocol 2: Western Blot for Phospho-SLP-76
This protocol is used to directly assess the inhibitory effect of this compound on its direct target, SLP-76.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium
-
HPK1 inhibitor (e.g., this compound)
-
Anti-human CD3/CD28 T-cell activator beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, anti-HPK1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells or primary T-cells to the desired density. Pre-treat the cells with various concentrations of the HPK1 inhibitor or DMSO for 1 hour.
-
T-cell Stimulation: Stimulate the cells with anti-CD3/CD28 beads for 15-30 minutes at 37°C.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-SLP-76 signal to total SLP-76 and the loading control (β-actin).
Caption: Logical Relationship of this compound Mechanism of Action.
Concluding Remarks
The use of potent and selective HPK1 inhibitors like this compound provides a valuable tool for dissecting the molecular mechanisms of T-cell exhaustion and for developing novel immunotherapeutic strategies. The protocols and data presented here offer a framework for researchers to investigate the therapeutic potential of targeting HPK1 to restore anti-tumor immunity. It is recommended to always include appropriate controls and to optimize assay conditions for specific cell types and experimental setups. Combination studies with other immunotherapies, such as anti-PD-1 antibodies, may also yield synergistic effects and should be considered for in vivo studies.[3][10]
References
- 1. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 2. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. arcusbio.com [arcusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 11. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of T-Cells Treated with Hpk1-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain containing leukocyte protein of 76kDa (SLP-76) at the Serine 376 residue.[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex, its ubiquitination, and eventual proteasomal degradation.[3][5] This cascade of events effectively dampens the TCR signaling required for full T-cell activation, proliferation, and effector function.[3][6]
Hpk1-IN-21 is a potent and selective small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell responses.[7][8] This enhanced activity manifests as increased proliferation, heightened production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and improved cytotoxic T-lymphocyte (CTL) activity.[2][3] Consequently, HPK1 inhibitors are being actively investigated as promising immunotherapeutic agents for oncology.[7][9][10]
These application notes provide detailed protocols for treating human T-cells with this compound and subsequently analyzing the cellular response using flow cytometry. The provided methodologies will enable researchers to quantify the effects of this compound on key T-cell activation events.
Key Signaling Pathway
The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for this compound.
Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.
Experimental Data Summary
The following tables summarize the expected quantitative data from flow cytometry analysis of T-cells treated with this compound compared to a vehicle control.
Table 1: Effect of this compound on T-Cell Activation Markers
| Treatment Group | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| Unstimulated | Baseline | Baseline | Baseline | Baseline |
| Stimulated + Vehicle | Increased | Increased | Increased | Increased |
| Stimulated + this compound | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
Table 2: Effect of this compound on SLP-76 Phosphorylation
| Treatment Group | Mean Fluorescence Intensity (MFI) of pSLP-76 (S376) in CD4+ T-cells | Mean Fluorescence Intensity (MFI) of pSLP-76 (S376) in CD8+ T-cells |
| Unstimulated | Low | Low |
| Stimulated + Vehicle | High | High |
| Stimulated + this compound | Significantly Reduced | Significantly Reduced |
Table 3: Effect of this compound on Intracellular Cytokine Production
| Treatment Group | % IFN-γ+ of CD8+ T-cells | % IL-2+ of CD4+ T-cells |
| Unstimulated | Baseline | Baseline |
| Stimulated + Vehicle | Increased | Increased |
| Stimulated + this compound | Significantly Increased | Significantly Increased |
Detailed Experimental Protocols
Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation and treatment of human PBMCs with this compound followed by T-cell stimulation.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well flat-bottom culture plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plate Coating (for plate-bound stimulation): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.[11] Before adding cells, wash the wells twice with sterile PBS to remove unbound antibody.[12]
-
Cell Plating: Add 1 x 10^5 PBMCs to each well of the culture plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired final concentrations of this compound to the respective wells. Include a vehicle control group treated with an equivalent concentration of DMSO. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
T-Cell Stimulation: For plate-bound stimulation, add the cells to the pre-coated wells. For soluble stimulation, add anti-CD3 and anti-CD28 antibodies to the cell suspension at optimal concentrations (e.g., 1-3 µg/mL for anti-CD3 and 3-5 µg/mL for anti-CD28).[11] Include an unstimulated control group.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24-72 hours for activation markers and cytokine analysis, or shorter time points for signaling studies).
Protocol 2: Flow Cytometry Analysis of T-Cell Activation Markers
This protocol details the staining procedure for surface markers to identify activated T-cells.
Materials:
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3
-
Anti-CD4
-
Anti-CD8
-
Anti-CD69
-
Anti-CD25
-
-
Viability dye (e.g., 7-AAD or similar)[13]
-
FACS tubes
Procedure:
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Washing: Wash the cells once with 1-2 mL of cold FACS buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently labeled antibodies for CD3, CD4, CD8, CD69, and CD25.
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1-2 mL of cold FACS buffer, centrifuging as described above.
-
Viability Staining: Resuspend the cell pellet in 100-200 µL of FACS buffer. Add the viability dye according to the manufacturer's instructions and incubate for 5-10 minutes at room temperature in the dark just before analysis.[13]
-
Data Acquisition: Analyze the samples on a flow cytometer.
Protocol 3: Flow Cytometry Analysis of Intracellular pSLP-76 (S376)
This protocol describes the fixation, permeabilization, and intracellular staining required to detect the phosphorylated form of SLP-76.
Materials:
-
FACS Buffer
-
Fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ kit or equivalent)
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated anti-pSLP-76 (S376) antibody
-
FACS tubes
Procedure:
-
Stimulation: For signaling studies, shorter stimulation times (e.g., 5, 15, 30 minutes) are recommended.
-
Cell Harvesting and Surface Staining: Follow steps 1-5 from Protocol 2 to stain for surface markers.
-
Fixation: After the final wash for surface staining, resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.
-
Permeabilization and Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. After the final wash, resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the anti-pSLP-76 (S376) antibody.
-
Incubation: Incubate for 30-60 minutes at room temperature or 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Experimental Workflow and Gating Strategy
The following diagrams illustrate a typical experimental workflow and a basic gating strategy for analyzing the flow cytometry data.
Caption: General experimental workflow for this compound T-cell analysis.
Caption: A representative gating strategy for T-cell analysis by flow cytometry.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. arcusbio.com [arcusbio.com]
- 9. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
Troubleshooting & Optimization
Potential off-target effects of Hpk1-IN-21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-21.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also referred to as compound 25 in initial discovery literature, is a potent small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4][5][6] By inhibiting HPK1, this compound is designed to enhance T-cell activation and anti-tumor immunity.[3][4]
Q2: What are the known off-target effects of this compound?
A2: A comprehensive kinase selectivity panel is crucial to understanding the potential for off-target effects. For this compound (compound 25), a kinase panel screen has been performed. While highly potent against HPK1, some off-target activity has been observed at higher concentrations. The table below summarizes the inhibitory activity against a selection of kinases. Researchers should consider these potential off-target effects when designing experiments and interpreting results. For a complete list of tested kinases, it is recommended to consult the supplementary information of the original publication.[1]
Q3: My cells are showing unexpected phenotypes after treatment with this compound. How can I troubleshoot this?
A3: Unexpected phenotypes could arise from either on-target effects of HPK1 inhibition that were not anticipated in your specific cell system, or from off-target effects of the inhibitor.
-
Confirm On-Target Effect: First, verify that this compound is inhibiting its intended target in your experimental setup. You can do this by measuring the phosphorylation of a known HPK1 substrate, such as SLP-76 at Ser376. A decrease in phosphorylation at this site would indicate successful target engagement.
-
Consider Off-Target Effects: Review the kinase selectivity data for this compound (see table below). If your unexpected phenotype is consistent with the inhibition of one of the identified off-target kinases, you may need to use a lower concentration of this compound or a more selective inhibitor if available.
-
Titrate the Inhibitor: Perform a dose-response experiment to determine the lowest effective concentration of this compound that still provides the desired on-target effect in your system. This can help to minimize off-target effects.
-
Use a Structurally Unrelated HPK1 Inhibitor: If possible, use a different, structurally unrelated HPK1 inhibitor as a control. If the unexpected phenotype persists, it is more likely to be an on-target effect of HPK1 inhibition.
Q4: How should I prepare and store this compound?
A4: For specific instructions on the preparation and storage of this compound, please refer to the Certificate of Analysis provided by the supplier.[2] Generally, small molecule inhibitors are dissolved in a solvent such as DMSO to create a stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Compound 25)
| Kinase Target | Kᵢ (nM) | % Inhibition @ 1 µM |
| HPK1 | 0.8 | 100 |
| LCK | 24 | 100 |
| ABL1 | <0.51 | 100 |
| SRC | - | 98 |
| YES | - | 97 |
| FYN | - | 96 |
| HCK | - | 95 |
| FGR | - | 94 |
| BLK | - | 92 |
| LYN | - | 91 |
Data is derived from the supplementary information of "Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)".[1] A comprehensive list of all tested kinases can be found in the source publication.
Experimental Protocols
Key Experiment: In Vitro Kinase Inhibition Assay (Example using a generic fluorescence-based method)
This protocol provides a general framework for assessing the inhibitory activity of this compound against HPK1 or a panel of off-target kinases. Specific reagents and conditions may vary depending on the kinase and the assay platform used (e.g., LanthaScreen™, Kinase-Glo®, or Caliper Mobility Shift Assay).
Objective: To determine the in vitro inhibitory potency (e.g., IC₅₀ or Kᵢ) of this compound against a specific kinase.
Materials:
-
Recombinant human HPK1 kinase (or other kinase of interest)
-
Kinase substrate (e.g., a specific peptide or protein like Myelin Basic Protein)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Kinase assay buffer
-
Detection reagent (e.g., fluorescently labeled antibody, ADP-Glo™ reagent)
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the kinase assay buffer to all wells of a 384-well plate.
-
Add the serially diluted this compound or control (DMSO vehicle) to the appropriate wells.
-
Add the recombinant kinase to all wells except for the negative control wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a solution of the kinase substrate and ATP in the kinase assay buffer.
-
Add this solution to all wells to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction and Detect Signal:
-
Stop the kinase reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal that is proportional to the amount of phosphorylated substrate or ADP produced.
-
Incubate as required for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader at the appropriate wavelength.
-
Subtract the background signal (from wells without kinase).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: HPK1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hpk1-IN-21 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hpk1-IN-21 in primary cell cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with a Ki of 0.8 nM.[1] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][3][4] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[3][5][6] By inhibiting HPK1, this compound can enhance T-cell activation, cytokine production, and anti-tumor immunity, making it a compound of interest for cancer immunotherapy research.[2][7][8]
Q2: What is the expected cytotoxic effect of this compound on primary T cells?
Inhibiting HPK1 is generally not expected to be directly cytotoxic to resting T cells. The primary role of HPK1 is to negatively regulate T-cell activation.[2][8] Therefore, inhibiting HPK1 with compounds like this compound is intended to enhance T-cell effector functions, such as proliferation and cytokine release, upon stimulation.[2][3] However, high concentrations of any compound, including this compound, or prolonged exposure, could lead to off-target effects or induce activation-induced cell death (AICD) in previously activated T cells.[9]
Q3: Which primary cells are most relevant for studying the effects of this compound?
The most relevant primary cells are those expressing HPK1, primarily hematopoietic cells.[3][4] Peripheral blood mononuclear cells (PBMCs) are commonly used as they contain a mixed population of immune cells, including T cells, B cells, and dendritic cells, all of which are known to be regulated by HPK1.[2][3][10] Purified T cells, particularly CD8+ cytotoxic T lymphocytes, are also highly relevant for assessing the impact of HPK1 inhibition on anti-tumor immunity.[2]
Q4: What are the typical concentrations of this compound used in cell-based assays?
Based on its potent in vitro activity (Ki = 0.8 nM), concentrations for cell-based assays typically range from low nanomolar to micromolar.[1] A study on this compound used concentrations ranging from 0.001 to 100 µM to assess the inhibition of HPK1 kinase activity in human pan T cells.[1][11] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental endpoint.
Troubleshooting Guide
This guide addresses common issues encountered during the cytotoxicity assessment of this compound in primary cells.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background cell death in untreated (control) primary cells. | - Improper thawing technique: Slow thawing or osmotic shock can decrease cell viability.[12] - Suboptimal culture conditions: Incorrect media, serum, or supplements. - Mechanical stress: Excessive pipetting or centrifugation of fragile primary cells.[12][13] - High cell density: Overcrowding can lead to nutrient depletion and accumulation of toxic byproducts.[13] | - Thaw cells rapidly in a 37°C water bath and gently dilute them drop-wise into pre-warmed medium.[12][14] - Use the recommended medium and supplements for your specific primary cell type. Ensure all reagents are pre-warmed.[12] - Handle cells gently. Avoid vigorous pipetting. For sensitive cells like neurons, consider avoiding centrifugation after thawing.[12] - Determine the optimal seeding density for your primary cells in the chosen assay format (e.g., 96-well plate).[13] |
| Inconsistent results between replicate wells or experiments. | - Uneven cell plating: Inaccurate cell counting or improper mixing of the cell suspension before plating.[13] - Edge effects in microplates: Evaporation from the outer wells of a plate during extended incubation.[15] - Variability in primary cell donors: Primary cells from different donors can exhibit significant biological variability. | - Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for better consistency. - To mitigate edge effects, fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.[15] - If possible, use cells from the same donor for a set of experiments. When using multiple donors, analyze the data for each donor separately before pooling. |
| No significant cytotoxicity observed even at high concentrations of this compound. | - This compound is not directly cytotoxic: As an HPK1 inhibitor, its primary function is to modulate cell signaling, not induce cell death.[2][8] - Assay insensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell health. - Short incubation time: The duration of exposure to the compound may be insufficient to induce a cytotoxic effect. | - Consider that the absence of direct cytotoxicity might be the expected result. Assess markers of T-cell activation (e.g., cytokine production like IL-2 and IFN-γ) instead of, or in addition to, cytotoxicity.[2] - Use a more sensitive or mechanistically appropriate assay. For example, an assay measuring apoptosis (e.g., Annexin V/PI staining) might be more informative than a simple viability dye. - Extend the incubation time with this compound, ensuring that the viability of control cells remains high throughout the experiment. |
| Unexpected cytotoxicity at low concentrations of this compound. | - Off-target effects: At higher concentrations, the inhibitor may affect other kinases. - Activation-Induced Cell Death (AICD): If the primary T cells are pre-activated, inhibiting HPK1 could enhance TCR signaling to a point that triggers AICD.[9] - Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.[16] | - Review the selectivity profile of this compound if available. Test the compound in a relevant kinase panel. - Use resting (non-activated) primary T cells to assess direct cytotoxicity. If using activated T cells, be aware of the potential for AICD and measure markers of apoptosis. - Regularly test your cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell metabolic activity as an indicator of viability.
-
Cell Plating:
-
Isolate primary cells (e.g., PBMCs) and resuspend them in the appropriate complete culture medium.
-
Plate the cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/well).
-
Include wells for "medium only" (background control) and "untreated cells" (vehicle control).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the appropriate wells. For the vehicle control, add the same volume of the solvent (e.g., DMSO) used to dissolve the compound.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Protocol 2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment:
-
Culture and treat primary cells with this compound as described in the MTT protocol (steps 1 and 2) in larger formats (e.g., 24- or 12-well plates) to obtain sufficient cell numbers.
-
-
Cell Harvesting and Staining:
-
After the incubation period, gently harvest the cells (including any floating cells) and transfer them to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate gates to distinguish cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: Simplified HPK1 signaling cascade upon T-cell receptor (TCR) engagement.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound in primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. promocell.com [promocell.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hpk1-IN-21 In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Hpk1-IN-21.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and the formulation used to achieve it?
A1: this compound has a reported oral bioavailability of 13% in mice at a dose of 25 mg/kg.[1][2] The formulation used for this study was a suspension in 0.5% methylcellulose with 0.2% Tween in water.[2]
Q2: Why is the oral bioavailability of this compound relatively low?
Q3: What is the target of this compound and why is it relevant?
A3: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][7] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling.[8][9] By inhibiting HPK1, the aim is to enhance the body's anti-tumor immune response, making it a promising target for cancer immunotherapy.[10][11][12]
Q4: What are the general strategies for improving the oral bioavailability of poorly soluble compounds?
A4: Common strategies for enhancing the oral bioavailability of poorly soluble drugs, including many kinase inhibitors, involve various formulation approaches.[3][4] These can be broadly categorized into:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution.
-
Amorphous Formulations: Creating solid dispersions of the drug in a polymer matrix to improve solubility.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, or forming self-emulsifying drug delivery systems (SEDDS).[4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.
Troubleshooting Guide: Improving this compound Oral Bioavailability
This guide provides specific troubleshooting steps and formulation strategies for researchers encountering low in vivo exposure with this compound.
Issue: Low and variable plasma concentrations of this compound after oral administration.
Potential Cause: Poor aqueous solubility and/or slow dissolution rate in the gastrointestinal tract. Many kinase inhibitors are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5][13][14]
Suggested Solutions & Methodologies:
1. Simple Suspension Optimization:
-
Rationale: The reported formulation is a basic suspension.[2] Optimizing the suspending and wetting agents can improve drug particle dispersion and dissolution.
-
Protocol:
-
Prepare a series of suspension vehicles with varying concentrations of methylcellulose (e.g., 0.5%, 1%) or carboxymethylcellulose sodium (CMC-Na).
-
Incorporate different wetting agents such as Tween 80 (polysorbate 80) or sodium lauryl sulfate at low concentrations (e.g., 0.1% - 0.5%).
-
Ensure uniform particle size through consistent mixing and sonication.
-
Administer the optimized suspension to mice and conduct a pharmacokinetic study to assess changes in exposure.
-
2. Micronization/Nanonization:
-
Rationale: Reducing the particle size of the drug substance increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.
-
Protocol:
-
Employ techniques such as jet milling or high-pressure homogenization to reduce the particle size of this compound powder.
-
Characterize the resulting particle size distribution using methods like laser diffraction.
-
Formulate the micronized or nanosized powder into a suspension as described above.
-
Evaluate the in vivo pharmacokinetic profile.
-
3. Amorphous Solid Dispersions:
-
Rationale: Converting the crystalline form of this compound to a higher-energy amorphous state within a hydrophilic polymer matrix can improve its aqueous solubility and dissolution.
-
Protocol:
-
Select a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Prepare the solid dispersion using methods like solvent evaporation or hot-melt extrusion.
-
Characterize the solid dispersion to confirm its amorphous nature (e.g., using X-ray powder diffraction).
-
Administer the solid dispersion (reconstituted in an appropriate vehicle) orally and assess the pharmacokinetic parameters.
-
4. Lipid-Based Formulations:
-
Rationale: For lipophilic compounds, which many kinase inhibitors are, lipid-based formulations can improve oral absorption by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[3][4]
-
Protocol (Example with Self-Emulsifying Drug Delivery System - SEDDS):
-
Screen various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP) for their ability to dissolve this compound.
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution in an aqueous medium.
-
Prepare the SEDDS formulation by mixing the components and dissolving this compound within it.
-
Administer the SEDDS formulation orally to the animal model and perform pharmacokinetic analysis.
-
Comparative Data on Formulation Strategies for Kinase Inhibitors
The following table summarizes a case study on improving the oral absorption of the kinase inhibitor cabozantinib in rats, demonstrating the potential of lipid-based formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Free Base (Suspension) | 10 | 250 | 1,500 | 100 |
| Lipophilic Salt in SEDDS | 10 | 500 | 3,000 | ~200 |
Data adapted from a study on enhancing oral absorption of kinase inhibitors.[3][4]
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a standard procedure for evaluating the oral bioavailability of this compound in a mouse model.
1. Animal Model:
-
Species: C57BL/6 mice[2]
-
Sex: Female
-
Age: 6-9 weeks
-
Weight: 15-25 g
2. Dosing:
-
Intravenous (IV) Group (for bioavailability calculation):
-
Oral (PO) Group:
-
Dose: 25 mg/kg[2]
-
Formulation: Test formulation (e.g., optimized suspension, solid dispersion, SEDDS).
-
Administration: Oral gavage.
-
3. Blood Sampling:
-
Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Procedure: Collect approximately 50 µL of blood from the saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Method: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of this compound in plasma.
5. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
-
Parameters to Calculate:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vss)
-
Half-life (t½)
-
Absolute Oral Bioavailability (F%): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Pharmacokinetic Parameters of this compound in Mice (Reference Data)
| Parameter | Value |
| IV Dose (1 mg/kg) | |
| Clearance (mL/min/kg) | 57 |
| Volume of Distribution (L/kg) | 1.9 |
| PO Dose (25 mg/kg) | |
| Oral Bioavailability (F%) | 13 |
Data from MedChemExpress datasheet.[2]
Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: Simplified HPK1 negative feedback loop in T-cell signaling.
Experimental Workflow for Improving Oral Bioavailability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
- 8. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 12. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 13. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study on Biopharmaceutics Classification and Oral Bioavailability of a Novel Multikinase Inhibitor NCE for Cancer Therapy [mdpi.com]
Troubleshooting low efficacy of Hpk1-IN-21 in assays
Welcome to the technical support center for Hpk1-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] By inhibiting the kinase activity of HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production. This makes it a valuable tool for research in immuno-oncology.[3][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.
-
In solvent: Prepare stock solutions in high-quality, anhydrous DMSO. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gentle warming or sonication can aid in dissolution. Ensure the compound is fully dissolved before further dilution into aqueous buffers or cell culture media. For cellular assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.
Troubleshooting Guide: Low Efficacy of this compound in Assays
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your experiments.
Issue 1: Reduced or No Activity in Biochemical Assays
Possible Cause 1: Improper Reagent Preparation or Handling
-
Solution: Ensure this compound is fully dissolved in the stock solution. Precipitates can lead to inaccurate concentrations. Use high-quality, anhydrous DMSO for stock solutions as some inhibitors can be sensitive to water. Prepare fresh working dilutions in aqueous buffer just before use, as the stability of the inhibitor in aqueous solutions may be limited.
Possible Cause 2: Suboptimal Assay Conditions
-
Solution:
-
ATP Concentration: In competitive inhibitor assays, the apparent IC50 value is dependent on the ATP concentration. Ensure the ATP concentration is appropriate for your assay, typically at or near the Km value for HPK1, to obtain accurate potency measurements. High ATP concentrations will lead to a rightward shift in the IC50 curve (lower apparent potency).
-
Enzyme Activity: Verify the activity of your recombinant HPK1 enzyme. Enzyme activity can decrease with improper storage or handling. Include a positive control inhibitor with known activity to validate the assay setup.
-
Buffer Components: Ensure the assay buffer composition (pH, ionic strength, and necessary cofactors like Mg2+) is optimal for HPK1 activity.
-
Possible Cause 3: Assay Readout Interference
-
Solution: Some small molecules can interfere with assay detection methods (e.g., fluorescence quenching or enhancement in TR-FRET assays, or inhibition of luciferase in ATP-based luminescence assays). To rule this out, run a control experiment without the kinase to see if this compound affects the assay readout directly. If interference is observed, consider using an orthogonal assay with a different detection method for validation.
Issue 2: Low Efficacy in Cell-Based Assays
Possible Cause 1: Compound Solubility and Stability in Media
-
Solution: While this compound is soluble in DMSO, its solubility in aqueous cell culture media can be limited. When diluting the DMSO stock into media, ensure it is mixed thoroughly to avoid precipitation. Visually inspect the media for any signs of precipitation after adding the inhibitor. The stability of the compound in media over the course of a multi-day experiment can also be a factor. For long-term assays, consider replenishing the media with freshly diluted inhibitor at regular intervals.
Possible Cause 2: Cell Permeability
-
Solution: Although this compound is described as orally active, its permeability can vary between different cell types. If you suspect low cell entry, you may need to increase the incubation time or concentration. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations.
Possible Cause 3: Cell Type and State
-
Solution: The expression and activity of HPK1 can vary between different cell lines and primary cell types. Furthermore, the activation state of the cells is crucial, as HPK1 is activated downstream of TCR engagement. Ensure your chosen cell model expresses sufficient levels of HPK1 and that the signaling pathway is appropriately stimulated to observe the effects of inhibition.
Possible Cause 4: Off-Target Effects
-
Solution: At higher concentrations, kinase inhibitors can have off-target effects that may mask or counteract the intended effect of HPK1 inhibition.[2] It is crucial to perform dose-response experiments to identify the optimal concentration range. If unexpected phenotypes are observed, consider the possibility of off-target activities. While a specific kinome scan for this compound is not publicly available, related HPK1 inhibitors have shown some cross-reactivity with kinases such as JAK2 and CDK2.[6]
Possible Cause 5: High Serum Concentration in Media
-
Solution: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you observe low efficacy, consider reducing the serum concentration in your cell culture media during the inhibitor treatment period, if compatible with your experimental design.
Quantitative Data Summary
| Parameter | Value | Source |
| Ki | 0.8 nM | [1][2] |
| Cell-Based Assay Concentration Range | 0.001 - 100 µM | [1][2] |
| In Vivo Oral Bioavailability (Mouse) | 13% at 25 mg/kg | [2][7] |
Experimental Protocols
General Protocol for a Cell-Based HPK1 Inhibition Assay (Phospho-SLP-76 Detection)
This protocol outlines a general workflow for assessing this compound activity in a relevant cell line (e.g., Jurkat T-cells).
-
Cell Seeding: Seed Jurkat T-cells in 96-well plates at a density that allows for optimal growth and stimulation.
-
Compound Preparation: Prepare a dilution series of this compound from a DMSO stock solution. The final DMSO concentration in the assay should be consistent across all wells and ideally ≤ 0.5%.
-
Pre-incubation: Add the diluted this compound or vehicle control (DMSO) to the cells and pre-incubate for 1-4 hours.
-
Cell Stimulation: Stimulate the T-cell receptor pathway by adding anti-CD3/anti-CD28 antibodies or other appropriate stimuli.
-
Incubation: Incubate for the desired time to allow for HPK1 activation and downstream signaling (e.g., 15-30 minutes for phosphorylation events).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Detection: Analyze the phosphorylation of the HPK1 substrate, SLP-76 (at Ser376), using methods such as Western Blot, ELISA, or flow cytometry with a phospho-specific antibody.
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of SLP-76 phosphorylation against the log of the inhibitor concentration.
Visualizations
Caption: HPK1 signaling pathway in T-cells.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting flowchart for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
Hpk1-IN-21 stability issues and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-21. The information is presented in a question-and-answer format to directly address common stability and storage issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The recommended conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
Storage of Solid this compound: The powdered form of this compound is stable for up to two years when stored at -20°C. It is important to keep the container tightly sealed to protect it from moisture.
Storage of this compound in Solution: Once dissolved, the stability of this compound is dependent on the solvent and storage temperature. For solutions prepared in Dimethyl Sulfoxide (DMSO), the following storage durations are recommended:
-
Up to 6 months at -80°C.
-
Up to 2 weeks at 4°C.
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | 4°C | 2 weeks |
Q2: How should I dissolve this compound for my experiments?
For in vivo studies, the following formulations have been reported:
-
Intravenous (IV) administration: A solution can be prepared in 35% PEG400 in water.
-
Oral (PO) administration: A suspension can be made using 0.5% methylcellulose and 0.2% Tween in water.
It is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock solution.
Troubleshooting Guide
Issue 1: I am observing lower than expected potency of this compound in my in vitro assay.
Several factors related to the stability and handling of this compound can lead to reduced potency.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Improper Storage | Ensure that both the solid compound and stock solutions have been stored at the correct temperatures and for the recommended duration. Avoid repeated freeze-thaw cycles of stock solutions. |
| Degradation in Assay Media | The stability of this compound in aqueous assay buffers at 37°C may be limited. Prepare fresh dilutions of the inhibitor from a frozen stock solution immediately before each experiment. Consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions. |
| Precipitation in Assay Media | When diluting a DMSO stock solution into aqueous buffer, the inhibitor may precipitate if the final DMSO concentration is too low or the inhibitor concentration is too high. Visually inspect for any precipitate after dilution. If precipitation is suspected, try lowering the final concentration of this compound or slightly increasing the final DMSO concentration (while ensuring it remains compatible with your assay). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -80°C for long-term storage or at 4°C for short-term use.
Protocol 2: Assessment of this compound Stability in Assay Buffer
-
Prepare a working solution of this compound in your assay buffer at the final desired concentration.
-
Incubate the solution at the experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the active compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the peak area of this compound at each time point to the t=0 sample to determine the extent of degradation over time.
Visualizations
HPK1 Signaling Pathway in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is recruited to the signaling complex where it becomes activated. Activated HPK1 then phosphorylates downstream targets, such as SLP-76, leading to the dampening of T-cell activation signals.
Caption: Simplified HPK1 signaling pathway in T-cells.
Experimental Workflow for Assessing this compound Stability
A systematic approach is necessary to evaluate the stability of this compound under specific experimental conditions.
Caption: Workflow for this compound stability assessment.
Troubleshooting Logic for Reduced Potency
This decision tree can guide researchers in troubleshooting experiments where this compound shows lower than expected activity.
Overcoming resistance to Hpk1-IN-21 in cancer cells
Welcome to the technical support center for Hpk1-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[2][3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately dampens T-cell activation and cytokine production.[5] By inhibiting HPK1, this compound blocks the phosphorylation of SLP-76, thereby preventing this negative feedback loop and enhancing T-cell-mediated anti-tumor immunity.[2][3]
Q2: In which cancer cell lines is this compound expected to be effective?
This compound is primarily designed to enhance the anti-tumor activity of immune cells, particularly T-cells. Therefore, its efficacy is most relevant in the context of co-culture systems with immune cells or in in vivo models where T-cell infiltration into the tumor is present. The direct cytotoxic effect of this compound on cancer cells is not its primary mechanism of action. However, it can be used to study the role of HPK1 in immune evasion by cancer cells. Hematological malignancy cell lines like Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) are commonly used to study TCR and B-cell receptor (BCR) signaling pathways and are therefore relevant for characterizing the activity of this compound.
Q3: What are the known off-target effects of this compound?
Some small molecule inhibitors targeting HPK1 have shown off-target activity against other kinases due to the conserved nature of the ATP-binding pocket. Notably, off-target effects on members of the Janus kinase (JAK) family, such as JAK1, have been reported for some HPK1 inhibitors.[6][7] It is crucial to consider these potential off-target effects when interpreting experimental results. For instance, unexpected effects on cytokine signaling pathways might be attributable to the inhibition of JAK kinases.[7] Cross-reactivity with other members of the MAP4K family is also a possibility that should be considered.[8]
Troubleshooting Guide
Problem 1: I am not observing the expected enhancement of T-cell activation with this compound.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. The IC50 for HPK1 inhibition is in the low nanomolar range for many potent inhibitors, but cellular permeability and other factors can influence the effective concentration.
-
-
Possible Cause 2: Poor Compound Stability or Cellular Uptake.
-
Troubleshooting: Ensure proper storage and handling of this compound to maintain its activity. If poor cellular uptake is suspected, consider using a different solvent or formulation, or performing cellular thermal shift assays (CETSA) to confirm target engagement within the cell.
-
-
Possible Cause 3: Intrinsic Resistance of Cancer Cells.
-
Troubleshooting: The tumor microenvironment can contain immunosuppressive factors like Prostaglandin E2 (PGE2) and adenosine, which can inhibit T-cell function.[9] HPK1-deficient T-cells have shown resistance to PGE2-mediated suppression.[9] Assess the levels of these factors in your culture system. Upregulation of HPK1 (MAP4K1) expression in cancer cells has been identified as a potential drug resistance mechanism.[10] Analyze HPK1 expression levels in your cancer cell line.
-
-
Possible Cause 4: Activation of Compensatory Signaling Pathways.
-
Troubleshooting: Cancer cells can develop resistance to kinase inhibitors by upregulating alternative survival pathways.[6][10][11] The MAPK/ERK and PI3K/Akt pathways are common compensatory mechanisms.[10] Investigate the activation status of key proteins in these pathways (e.g., phosphorylated ERK, phosphorylated Akt) in the presence and absence of this compound.
-
Problem 2: I am observing unexpected or contradictory results.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting: As mentioned in the FAQs, consider potential off-target effects on kinases like JAK1.[6][7] If your experimental readouts involve pathways regulated by these kinases, your results may be confounded. Use a more selective HPK1 inhibitor if available, or validate your findings using a secondary, structurally distinct inhibitor.
-
-
Possible Cause 2: Mutation in the HPK1 Kinase Domain.
-
Troubleshooting: While not yet specifically reported for this compound, acquired resistance to ATP-competitive kinase inhibitors can arise from mutations in the kinase domain that prevent drug binding.[6][11] If you are working with a cell line that has been chronically exposed to the inhibitor, consider sequencing the HPK1 gene to check for potential mutations.
-
Data Presentation
Table 1: Reported IC50 Values for Selected HPK1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Compound K | HPK1 | 2.6 | Biochemical Assay | [12] |
| GNE-1858 | HPK1 | 1.9 | Biochemical Assay | [12] |
| Compound 22 | HPK1 | 0.061 | Biochemical Assay | [12] |
| Sunitinib | HPK1 | ~10 (Ki) | In vitro kinase assay | [12][13] |
| ISR-05 | HPK1 | 24,200 | Kinase Inhibition Assay | [14][15] |
| ISR-03 | HPK1 | 43,900 | Kinase Inhibition Assay | [14][15] |
Table 2: Concentration-Dependent Inhibition of SLP-76 Phosphorylation by an HPK1 Inhibitor
| Inhibitor Conc. (µM) | % Inhibition of pSLP-76 (Ser376) |
| 0.01 | ~10% |
| 0.1 | ~40% |
| 1 | ~80% |
| 10 | >90% |
Data is illustrative and based on trends reported in the literature. Actual values should be determined experimentally.[2]
Experimental Protocols
1. Western Blot Analysis of Phosphorylated SLP-76 (pSLP-76)
This protocol is for determining the level of SLP-76 phosphorylation at Serine 376 in response to T-cell activation and this compound treatment.
-
Materials:
-
Jurkat T-cells
-
Anti-CD3 and Anti-CD28 antibodies for stimulation
-
This compound
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-pSLP-76 (Ser376), Mouse anti-total SLP-76, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
ECL detection reagent
-
-
Procedure:
-
Culture Jurkat T-cells to the desired density.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatants using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDĘ membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize bands using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe for total SLP-76 and β-actin as loading controls.
-
Visualizations
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arcusbio.com [arcusbio.com]
- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance | Semantic Scholar [semanticscholar.org]
- 12. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Hpk1-IN-21 dosage for different tumor models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-21 in preclinical tumor models. The information aims to assist in optimizing experimental design and addressing common challenges.
Troubleshooting Guide & FAQs
Q1: We are not observing the expected anti-tumor efficacy with this compound in our syngeneic tumor model. What are the potential reasons and troubleshooting steps?
A1: Several factors can contribute to a lack of efficacy. Here's a systematic approach to troubleshoot the issue:
-
Dosage and Administration:
-
Inadequate Dose: The optimal dose of this compound can vary significantly between tumor models. While a 25 mg/kg oral dose has been noted in pharmacokinetic studies, this may not be the optimal therapeutic dose for all tumor types.[1][2] Consider performing a dose-response study. For other HPK1 inhibitors, doses ranging from 30 to 100 mg/kg, often administered twice daily (BID), have been used in models like 1956 sarcoma and MC38.[3]
-
Suboptimal Bioavailability: this compound has a reported oral bioavailability of 13% in mice.[1][2] Ensure proper formulation and administration techniques (e.g., oral gavage) to maximize absorption.
-
Formulation Issues: this compound can be formulated as a suspension in 0.5% methylcellulose and 0.2% Tween 80 in water for oral administration.[2] Improper formulation can lead to inconsistent dosing.
-
-
Tumor Model Selection:
-
Immune-Competent Model: this compound functions by enhancing the anti-tumor immune response.[3][4] Therefore, it is crucial to use immunocompetent mouse models (e.g., syngeneic models) rather than immunodeficient (e.g., nude or SCID) mice.[5]
-
Tumor Immunogenicity: The efficacy of HPK1 inhibitors can be influenced by the immunogenicity of the tumor model. Models with a higher mutational burden may be more responsive.
-
-
Pharmacodynamic Readouts:
-
Target Engagement: It is essential to confirm that this compound is engaging its target in vivo. This can be assessed by measuring the phosphorylation of the HPK1 substrate, SLP-76, at Serine 376 (pSLP-76) in peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).[6] A reduction in pSLP-76 levels indicates target engagement.[6][7]
-
Immune Cell Activation: Analyze changes in the tumor microenvironment, such as an increase in activated CD8+ T cells and dendritic cells.[4]
-
Q2: How do we determine the optimal starting dose for this compound in a new tumor model?
A2: A systematic approach is recommended:
-
Literature Review: While specific data for this compound is limited, review studies on other oral HPK1 inhibitors in similar tumor models to establish a potential dose range.
-
Dose-Finding Study: Conduct a preliminary in vivo dose-finding study using a small cohort of animals. Start with a dose informed by pharmacokinetic data (e.g., 25 mg/kg) and include higher doses (e.g., 50 mg/kg, 100 mg/kg).
-
Pharmacodynamic Monitoring: In your dose-finding study, incorporate pharmacodynamic (PD) biomarker analysis. Measure pSLP-76 levels in blood or spleen at different time points after dosing to establish a dose-response relationship for target engagement.[8]
-
Tolerability Assessment: Closely monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.
Q3: What is the mechanism of action of this compound, and how does it impact experimental design?
A3: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][3][9] By inhibiting HPK1, this compound enhances T-cell activation and proliferation, leading to a more robust anti-tumor immune response.[3][10] This mechanism has several implications for experimental design:
-
Use of Immune-Competent Models: As mentioned, experiments must be conducted in mice with a functional immune system.
-
Combination Therapies: Consider combining this compound with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), as synergistic effects have been observed with other HPK1 inhibitors.[5][11][12]
-
Immunophenotyping: Incorporate detailed immune cell profiling (e.g., flow cytometry of TILs) to understand the immunological changes induced by this compound.
Data on HPK1 Inhibitor Dosing in Different Tumor Models
While specific data for this compound is limited, the following table summarizes dosing information for other HPK1 inhibitors in various syngeneic mouse tumor models, which can serve as a reference for dose-finding studies.
| HPK1 Inhibitor | Tumor Model | Mouse Strain | Dosage | Administration Route | Reference |
| Compound "I" | CT26 (Colon Carcinoma) | BALB/c | 30 mg/kg, BID | Oral | [7] |
| "CompK" | 1956 Sarcoma | C57BL/6 | 30 or 100 mg/kg, BID | Oral | [3] |
| "CompK" | MC38 (Colon Adenocarcinoma) | C57BL/6 | 100 mg/kg, BID | Oral | [3] |
| Unnamed Inhibitor | LLC (Lewis Lung Carcinoma) | C57BL/6 | Not Specified | Oral | [5] |
| NDI-111050 | CT26, A20, EMT-6, Hepa1-6 | Various | Not Specified | Not Specified | [13] |
| BGB-15025 | GL261, CT26, EMT-6 | Various | Not Specified | Not Specified | [13] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound
-
Animal Model: Utilize female C57BL/6 or BALB/c mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 MC38 or CT26 cells) in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administer the formulated this compound or vehicle control orally via gavage at the determined dose and schedule (e.g., once or twice daily).
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, collect blood samples via cardiac puncture for the analysis of pSLP-76 in PBMCs by flow cytometry.
-
Excise tumors and spleens for immunophenotyping of TILs and splenocytes, respectively, by flow cytometry.
-
Protocol for Assessing In Vivo Target Engagement (pSLP-76 Measurement)
-
Sample Collection: Collect whole blood from mice at various time points after this compound administration (e.g., 1, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.
-
Fixation and Permeabilization: Fix and permeabilize the remaining PBMCs using appropriate buffers to allow for intracellular staining.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and an antibody specific for phosphorylated SLP-76 (Ser376).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of pSLP-76 positive cells within the T-cell populations.
Visualizations
Caption: Hpk1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for this compound Dosage Optimization in a New Tumor Model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 8. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Hpk1-IN-21 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Hpk1-IN-21, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). We will explore experimental data for this compound and other alternative inhibitors, detail the protocols for key validation assays, and visualize the underlying biological and experimental processes.
Introduction to HPK1 and its Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76 at the serine 376 residue (pSLP-76).[3][4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the TCR signaling complex and ultimately dampening the immune response.[1][6]
Given its role as an immune checkpoint, inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity.[7][8] this compound has emerged as a potent inhibitor of HPK1. Validating that such inhibitors reach and engage their target within the complex cellular environment is a critical step in their development. This guide focuses on the primary methods for confirming HPK1 target engagement in cells.
Comparative Analysis of HPK1 Inhibitors
The landscape of HPK1 inhibitors is rapidly expanding. Here, we present a comparison of this compound with other notable inhibitors. It is crucial to note that the following data is compiled from various sources and may have been generated under different experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
| Inhibitor | Biochemical Potency (Ki or IC50) | Cellular Potency (pSLP-76 IC50/EC50 or other) | Reference(s) |
| This compound | Ki = 0.8 nM | Not explicitly reported in search results | [1] |
| GNE-1858 | IC50 = 1.9 nM | IC50 = 1.9 nM (SLP-76 phosphorylation) | [9][10] |
| Compound K | IC50 = 2.6 nM | Not explicitly reported in search results | [1][7] |
| XHS | IC50 = 2.6 nM | IC50 = 0.6 µM (pSLP-76 in PBMCs) | [1] |
| Compound 22 | IC50 = 0.061 nM | EC50 = 78 nM (pSLP-76 in PBMCs) | [1] |
| CFI-402411 | IC50 = 4.0 nM | Biologically effective concentrations demonstrated by in vitro SLP-76 assay | [11][12] |
| Sunitinib | Ki ≈ 10 nM | Not specific for HPK1; multi-targeted RTK inhibitor with cellular IC50s in the µM range for various cell lines | [1][13][14] |
| BGB-15025 | Preclinical antitumor effects demonstrated | Currently in Phase 1 clinical trials | [15][16] |
| Hpk1-IN-25 | IC50 = 129 nM | Not explicitly reported in search results | [17] |
| ISR-03 | IC50 = 43.9 µM | Not explicitly reported in search results | [18] |
| ISR-05 | IC50 = 24.2 µM | Not explicitly reported in search results | [18] |
Key Experimental Protocols for Target Engagement Validation
Three primary methods are widely used to confirm that an inhibitor engages HPK1 within a cellular context:
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the binding of a compound to a target protein in live cells.
-
Western Blot for Phospho-SLP-76 (Ser376): A direct measure of the inhibition of HPK1's downstream kinase activity.
-
Cellular Thermal Shift Assay (CETSA®): A method that assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
NanoBRET™ Target Engagement Assay
This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HPK1 protein and a fluorescently labeled tracer that binds to the kinase's active site. An effective inhibitor like this compound will compete with the tracer for binding to HPK1, leading to a decrease in the BRET signal.
Experimental Workflow
Detailed Methodology
Materials:
-
HEK293T cells
-
NanoLuc®-MAP4K1 (HPK1) fusion vector[19]
-
Transfection reagent (e.g., FuGene® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® tracer (e.g., K-10) and dilution buffer[20]
-
This compound and other test compounds
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor[8]
-
White, 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Prepare a mix of the NanoLuc®-HPK1 plasmid DNA and a transfection carrier DNA in Opti-MEM®.[8]
-
Add the transfection reagent and incubate for 20 minutes at room temperature to form DNA-vesicles.[8]
-
Add the mixture to HEK293T cells and culture for 18-24 hours to allow for expression of the HPK1 fusion protein.[8]
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM® at a concentration of 2x10^5 cells/mL.[8]
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
-
Compound and Tracer Addition:
-
Dispense the inhibitor dilutions into the wells of a 384-well plate.
-
Add the NanoBRET® tracer to the cell suspension.
-
Dispense the cell/tracer mix into the wells containing the inhibitors.
-
-
Incubation and Reading:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[20]
-
Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.[8]
-
Add the detection reagent to each well.
-
Read the plate within 20 minutes on a luminometer, measuring the donor emission at ~450 nm and the acceptor emission at ~610 nm.[8]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-SLP-76 (Ser376)
This method provides a direct readout of HPK1's kinase activity in cells. By treating cells with an HPK1 inhibitor and then stimulating the TCR pathway, one can observe a dose-dependent decrease in the phosphorylation of SLP-76 at Ser376.
HPK1 Signaling Pathway
Detailed Methodology
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
TCR stimulants (e.g., anti-CD3/CD28 antibodies)[5]
-
This compound and other test compounds
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-HPK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Stimulation:
-
Culture Jurkat or primary T-cells to the desired density.
-
Pre-treat cells with a dose range of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to induce HPK1 activity and SLP-76 phosphorylation.[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total SLP-76 and a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the pSLP-76 signal to total SLP-76 and the loading control.
-
Plot the normalized pSLP-76 signal against the inhibitor concentration to determine the IC50.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This thermal stabilization can be measured to confirm target engagement in a cellular environment.
Experimental Workflow
Detailed Methodology
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium and reagents
-
This compound and vehicle control (DMSO)
-
PBS with protease inhibitors
-
PCR tubes or plates
-
Thermocycler
-
Apparatus for cell lysis (e.g., liquid nitrogen)
-
Ultracentrifuge
-
Western blotting reagents as described previously, with a primary antibody against HPK1.
Procedure:
-
Cell Treatment:
-
Culture cells to a high confluency.
-
Treat the cells with this compound or vehicle for 1-3 hours in the incubator.[21]
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a gradient of temperatures (e.g., from 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[7]
-
-
Lysis and Separation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble HPK1 in each sample by Western Blot, as described in the previous section.
-
-
Data Analysis:
-
Quantify the HPK1 band intensity for each temperature point for both the vehicle- and inhibitor-treated samples.
-
Plot the percentage of soluble HPK1 relative to the unheated control against the temperature.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
-
Conclusion
Validating the cellular target engagement of this compound is a multifaceted process that can be robustly addressed using a combination of orthogonal assays. The NanoBRET™ assay provides a high-throughput method to quantify direct binding in live cells. Western blotting for the downstream substrate pSLP-76 offers a direct measure of the functional inhibition of HPK1's kinase activity. Finally, CETSA® confirms the physical interaction and stabilization of HPK1 by the inhibitor in a cellular context. By employing these methods, researchers can confidently establish the cellular mechanism of action of this compound and other novel HPK1 inhibitors, paving the way for their further development as promising immunotherapeutic agents.
References
- 1. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. treadwelltx.com [treadwelltx.com]
- 9. glpbio.com [glpbio.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. 489 TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer - ProQuest [proquest.com]
- 12. Treadwell Therapeutics Announces A Presentation at the 2021 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BeiGene Initiates Phase 1 Clinical Trial for HPK1 Inhibitor BGB-15025 | Nasdaq [nasdaq.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
- 20. mdpi.com [mdpi.com]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to HPK1 Inhibitors: Hpk1-IN-21 vs. BGB-15025 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide provides a comparative analysis of Hpk1-IN-21, BGB-15025, and other notable HPK1 inhibitors, focusing on their performance based on available preclinical and clinical data.
Mechanism of Action: Unleashing the Immune Response
HPK1 acts as a crucial checkpoint in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 phosphorylates adaptor proteins such as SLP-76, leading to the dampening of downstream signaling and subsequent T-cell anergy or exhaustion. HPK1 inhibitors block this catalytic activity, thereby preventing the negative feedback loop and sustaining T-cell activation, proliferation, and cytokine production, which are essential for an effective anti-tumor response.
Figure 1: Simplified HPK1 signaling pathway in T-cell activation.
Quantitative Comparison of HPK1 Inhibitors
The following table summarizes key quantitative data for this compound, BGB-15025, and other selected HPK1 inhibitors. Direct head-to-head comparative studies are limited in the public domain; therefore, data is compiled from various sources.
| Inhibitor | Target Potency | Selectivity | Oral Bioavailability (Mouse) | Development Stage |
| This compound | Ki = 0.8 nM[1] | Data not publicly available | 13% at 25 mg/kg[1] | Preclinical |
| BGB-15025 | IC50 = 1.04 nM[2] | Good selectivity profile among MAP4K family[2] | Data not publicly available | Phase I Clinical Trial[2] |
| NDI-101150 | IC50 = 0.7 nM[3] | GLK selectivity rate of 377[3] | Data not publicly available | Phase I/II Clinical Trial[4] |
| CFI-402411 | IC50 = 4.0 ± 1.3 nM[5][6] | Data not publicly available | Data not publicly available | Phase I/II Clinical Trial[4] |
Experimental Protocols
Detailed experimental protocols for the cited data are often proprietary. However, this section outlines general methodologies for key experiments based on publicly available information and standard practices in the field.
Biochemical Kinase Inhibition Assay (General Protocol)
The potency of HPK1 inhibitors is typically determined using a biochemical kinase assay. A common method is the LanthaScreen™ Eu Kinase Binding Assay or a similar time-resolved fluorescence energy transfer (TR-FRET) assay.[2]
-
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the inhibitor.
-
General Procedure:
-
Recombinant human HPK1 enzyme is incubated with a europium-labeled antibody and the fluorescent tracer.
-
Serial dilutions of the test inhibitor (e.g., this compound, BGB-15025) are added.
-
The mixture is incubated to reach binding equilibrium.
-
The FRET signal is measured. A decrease in the FRET signal corresponds to the displacement of the tracer by the inhibitor.
-
IC50 values are calculated by fitting the dose-response curves.
-
Cellular Assay: SLP-76 Phosphorylation (General Protocol)
To assess the inhibitor's activity in a cellular context, the phosphorylation of HPK1's direct substrate, SLP-76, is measured.
-
Principle: HPK1 phosphorylates SLP-76 at Ser376. An effective inhibitor will reduce the levels of phosphorylated SLP-76 (pSLP-76) upon T-cell stimulation.
-
General Procedure:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are pre-incubated with varying concentrations of the HPK1 inhibitor.
-
T-cells are stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.
-
Cells are lysed, and the levels of pSLP-76 are quantified using methods such as Western Blotting or flow cytometry with a phospho-specific antibody.
-
A dose-dependent decrease in pSLP-76 levels indicates the inhibitor's cellular potency. BGB-15025 has been shown to potently reduce SLP76 phosphorylation.[2]
-
In Vivo Pharmacokinetics (General Protocol)
Pharmacokinetic (PK) studies in animal models, typically mice, are crucial to determine the drug-like properties of the inhibitors.
-
Principle: This involves measuring the absorption, distribution, metabolism, and excretion (ADME) of the compound over time after administration.
-
General Procedure:
-
The inhibitor is administered to mice via intravenous (IV) and oral (PO) routes at specific dosages. For this compound, a 25 mg/kg oral dose was used.[1]
-
Blood samples are collected at various time points post-administration.
-
The concentration of the inhibitor in the plasma is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.
-
In Vivo Efficacy in Syngeneic Tumor Models (General Protocol)
The anti-tumor activity of HPK1 inhibitors is evaluated in mouse models with a competent immune system.
-
Principle: Syngeneic tumor models, where mouse tumor cells are implanted into mice of the same genetic background, are used to assess the immune-mediated anti-tumor effects of the inhibitor.
-
General Procedure:
-
Tumor cells (e.g., CT26 colon carcinoma, EMT-6 breast cancer) are implanted subcutaneously into mice.[7]
-
Once tumors are established, mice are treated with the HPK1 inhibitor as a monotherapy or in combination with other immunotherapies like anti-PD-1 antibodies.
-
Tumor growth is monitored over time.
-
At the end of the study, tumors and spleens may be harvested for pharmacodynamic analysis (e.g., measuring pSLP-76 levels, immune cell infiltration). BGB-15025 has demonstrated anti-tumor effects in combination with an anti-PD-1 antibody in CT26 and EMT-6 models.[7]
-
Figure 2: General experimental workflow for HPK1 inhibitor development.
Concluding Remarks
The landscape of HPK1 inhibitors is rapidly evolving, with several candidates demonstrating potent preclinical activity and advancing into clinical trials. This compound and BGB-15025 both exhibit high potency at the nanomolar level. BGB-15025, along with NDI-101150 and CFI-402411, has progressed to clinical development, indicating promising therapeutic potential.
The selection of a lead candidate for further development will depend on a comprehensive evaluation of not only its potency but also its selectivity, pharmacokinetic properties, and safety profile. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic window and potential of each inhibitor will emerge. This guide serves as a summary of the current publicly available data to aid researchers in this competitive and promising field of cancer immunotherapy.
References
- 1. treadwelltx.com [treadwelltx.com]
- 2. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 4. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. beonemedinfo.com [beonemedinfo.com]
A Head-to-Head Comparison of HPK1 Inhibitors: Hpk1-IN-21 vs. CFI-402411
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1): Hpk1-IN-21 and CFI-402411. This analysis is based on publicly available preclinical and clinical data, offering insights into their biochemical potency, cellular activity, and potential as immunotherapeutic agents.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell and B-cell activation.[1][2] Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide focuses on a comparative analysis of this compound and CFI-402411, two investigative inhibitors targeting HPK1.
Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular activities of this compound and CFI-402411 reveals differences in their reported potencies. This compound exhibits a strong binding affinity to HPK1 with a reported Ki of 0.8 nM. In contrast, CFI-402411 has a reported IC50 of 4.0±1.3 nM.[3][4] While both are potent inhibitors, the different metrics (Ki vs. IC50) warrant careful interpretation.
In cellular assays, both compounds have demonstrated the ability to modulate immune cell function. The class of spiro-azaindoline inhibitors, to which this compound belongs, has been shown to induce cytokine production in primary human T-cells. CFI-402411 has been shown to relieve HPK1-mediated inhibition of T and B cells, facilitating an anti-tumor immune response.[4][5]
| Parameter | This compound | CFI-402411 |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1) | Hematopoietic Progenitor Kinase 1 (HPK1) |
| Ki | 0.8 nM[3] | Not Reported |
| IC50 | Not Reported | 4.0±1.3 nM[4] |
| Cellular Activity | Induces cytokine production in primary human T-cells | Relieves HPK1-mediated inhibition of T and B cells[4][5] |
| Oral Bioavailability (Mouse) | 13% (at 25 mg/kg)[3] | Orally Bioavailable[6] |
Preclinical and Clinical Efficacy
CFI-402411 has progressed to a Phase 1/2 clinical trial (TWT-101, NCT04521413) in subjects with advanced solid malignancies, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[6][7] Preliminary results from this trial have shown a manageable safety profile and early signs of clinical activity, including disease control and objective responses in some patients with specific cancer types.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: General Experimental Workflow.
Experimental Protocols
HPK1 Kinase Assay (Biochemical IC50/Ki Determination)
A common method for determining the biochemical potency of HPK1 inhibitors is a luminescent kinase assay. This assay measures the amount of ADP produced from the kinase reaction, which correlates with kinase activity.
-
Reaction Setup: A reaction mixture is prepared containing recombinant HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (this compound or CFI-402411) are added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature to allow the kinase to phosphorylate the substrate.
-
ADP Detection: A reagent is added that converts the ADP generated into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a luminometer. The IC50 or Ki value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Phospho-SLP-76 (pSLP-76) Assay
This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.
-
Cell Culture and Stimulation: Jurkat T-cells, which endogenously express HPK1, are typically used. The cells are stimulated with anti-CD3/CD28 antibodies or other T-cell activators to induce HPK1 activity.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the HPK1 inhibitor before stimulation.
-
Cell Lysis: After stimulation, the cells are lysed to release cellular proteins.
-
pSLP-76 Detection: The level of phosphorylated SLP-76 (at Ser376) in the cell lysate is quantified using methods such as ELISA or TR-FRET assays. These assays typically use a pair of antibodies, one that captures total SLP-76 and another that specifically detects the phosphorylated form.[8]
-
Data Analysis: The reduction in the pSLP-76 signal in the presence of the inhibitor is used to determine the cellular potency (EC50) of the compound.
IL-2 Secretion Assay
This assay assesses the functional consequence of HPK1 inhibition on T-cell activation by measuring the secretion of the cytokine Interleukin-2 (IL-2).
-
Cell Culture and Treatment: Jurkat T-cells or primary human T-cells are cultured and treated with different concentrations of the HPK1 inhibitor.
-
Stimulation: The cells are then stimulated to activate T-cell signaling and induce cytokine production. Common stimuli include a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies.[2]
-
Incubation: The cells are incubated for a period (e.g., 24-48 hours) to allow for IL-2 secretion into the culture supernatant.
-
IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using an ELISA kit.[9]
-
Data Analysis: The increase in IL-2 secretion in the presence of the inhibitor is a measure of its ability to enhance T-cell activation.
In Vivo Syngeneic Mouse Model Study
Syngeneic mouse models, where immunocompetent mice are implanted with tumors from the same genetic background, are crucial for evaluating immuno-oncology agents.
-
Tumor Implantation: A specific number of cancer cells (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma) are subcutaneously or orthotopically implanted into immunocompetent mice (e.g., C57BL/6 or BALB/c).[3]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (vehicle control, inhibitor alone, combination therapy).
-
Treatment Administration: The HPK1 inhibitor is administered to the mice, typically via oral gavage, at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Other endpoints can include survival analysis and ex vivo analysis of immune cells from the tumor microenvironment.
Conclusion
Both this compound and CFI-402411 are potent inhibitors of HPK1 with demonstrated cellular activity. CFI-402411 has a more extensively documented preclinical and clinical development profile, with publicly available data from in vivo studies and an ongoing Phase 1/2 clinical trial. The lack of publicly available in vivo efficacy data for this compound makes a direct comparison of their anti-tumor activity challenging. Further publication of preclinical data for this compound is needed to enable a more comprehensive head-to-head comparison. For researchers in the field, CFI-402411 currently represents a more clinically advanced and better-characterized HPK1 inhibitor.
References
- 1. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 2. agilent.com [agilent.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. THUNDER™ Phospho-SLP-76 (S376) TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 5. treadwelltx.com [treadwelltx.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Safety and Efficacy Study of CFI-402411 in Subjects With Advanced Solid Malignancies [clin.larvol.com]
- 8. bioauxilium.com [bioauxilium.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Potency of Hpk1-IN-21 and Other HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biochemical and cellular potency of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-21, with other notable alternatives. The data presented herein is curated from publicly available scientific literature and is intended to serve as a valuable resource for researchers in the field of immuno-oncology and drug discovery.
Introduction to HPK1
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Ser376, leading to a dampening of the downstream signaling cascade, which includes the Erk pathway, ultimately resulting in reduced T-cell activation and proliferation.[1][2] The inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity.[3]
Data Presentation: Biochemical and Cellular Potency
The following tables summarize the quantitative data on the biochemical and cellular potency of this compound and a selection of other HPK1 inhibitors.
Table 1: Biochemical Potency of HPK1 Inhibitors
| Compound | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | Kinase Inhibition (Ki) | 0.8 nM | [4][5] |
| Compound 1 | Kinase Inhibition (IC50) | 0.0465 nM | [6] |
| GNE-1858 | Kinase Inhibition (IC50) | 1.9 nM | [7] |
| Compound K | Kinase Inhibition (IC50) | 2.6 nM | [7] |
| XHS (piperazine analog) | Kinase Inhibition (IC50) | 2.6 nM | [7] |
| Compound 15b | Kinase Inhibition (IC50) | 3.1 nM | [6] |
| Compound 22 | Kinase Inhibition (IC50) | 0.061 nM | [7] |
| C17 (exomethylene-oxindole) | Kinase Inhibition (IC50) | 0.05 nM | [7] |
| HMC-H8 | Kinase Inhibition (IC50) | 1.11 nM | [8] |
| Compound 2 | Kinase Inhibition (IC50) | 20 nM | [9] |
| Compound 10n | Kinase Inhibition (IC50) | 29.0 nM | [8] |
| ISR-05 | Kinase Inhibition (IC50) | 24.2 µM | [10] |
| ISR-03 | Kinase Inhibition (IC50) | 43.9 µM | [10] |
Table 2: Cellular Potency of HPK1 Inhibitors
| Compound | Cell-Based Assay | Potency (EC50/IC50) | Cell Type | Reference |
| This compound | IL-2 Production (EC50) | 1.56 µM | Human Pan T-cells | MedChemExpress Data |
| Lead Compound (Toure, M. et al.) | IL-2 Production (EC50) | 1.5 nM | Primary T-cells | [11][12] |
| Lead Compound (Toure, M. et al.) | pSLP76 (S376) (IC50) | 3 nM | Jurkat | [11][12] |
| Compound 1 | pSLP-76 (IC50) | < 20 nM | Human PBMCs | [6] |
| Compound 1 | IL-2 Production (EC50) | 2.24 - 4.85 nM | Human PBMCs | [6] |
| Compound 2 | pSLP-76 (IC50) | 141.44 - 193.41 nM | Human PBMCs | [6] |
| Compound 2 | IL-2 Production (EC50) | 58.36 - 142.53 nM | Human PBMCs | [6] |
| Bosutinib | pSLP-76 (IC50) | 492.08 - 676.86 nM | Human PBMCs | [6] |
| Compound 17 | pSLP-76 (EC50) | 32 nM | Human PBMCs | [13] |
| Compound 22 | pSLP-76 (EC50) | 78 nM | Human PBMCs | [13] |
| XHS (piperazine analog) | pSLP-76 (IC50) | 0.6 µM | Human PBMCs | [7] |
Experimental Protocols
Biochemical HPK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the biochemical potency of HPK1 inhibitors.
Materials:
-
Recombinant Human HPK1 enzyme
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a master mix containing kinase buffer, MBP substrate, and ATP.
-
Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant HPK1 enzyme to each well, except for the "blank" wells.
-
Add 2 µL of the substrate/ATP master mix to initiate the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[14]
Cellular IL-2 Production Assay in Human T-cells
This protocol outlines a method to assess the cellular potency of HPK1 inhibitors by measuring their effect on T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary human T-cells.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Anti-CD3 antibody (plate-bound or soluble).
-
Anti-CD28 antibody (soluble).[15]
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
Human IL-2 ELISA kit.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Isolate human T-cells from PBMCs if necessary.
-
Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1-10 µg/mL) to the wells.[15]
-
Add serially diluted test compounds or DMSO (vehicle control) to the corresponding wells.
-
Incubate the plate for 24 to 72 hours in a CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent increase in IL-2 production for each compound concentration relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.[15][16]
Mandatory Visualizations
Caption: HPK1 Signaling Pathway in T-cell Activation.
Caption: Experimental Workflows for Potency Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of quinazoline HPK1 inhibitors with high cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biofeng.com [biofeng.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Hpk1-IN-21 Demonstrates High Specificity in Kinase Profiling Assays
Hpk1-IN-21, a spiro-azaindoline compound, exhibits potent and highly selective inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation and a promising target in cancer immunotherapy. Kinase profiling studies reveal minimal off-target activity, positioning this compound as a precise tool for investigating HPK1 biology and a strong candidate for further therapeutic development.
This compound is a potent inhibitor of HPK1 with a reported Ki of 0.8 nM.[1] Its specificity has been rigorously evaluated against a broad panel of kinases, demonstrating a highly selective inhibition profile. This guide provides a comparative overview of this compound's kinase specificity, supported by experimental data and detailed protocols.
Comparative Kinase Inhibition Profile
To assess its selectivity, this compound was profiled against a panel of kinases. The following table summarizes the inhibitory activity of this compound and a comparator compound against HPK1 and other select kinases.
| Kinase | This compound (Compound 25) Ki (nM) | Comparator (Compound 1) Ki (nM) |
| HPK1 | 0.8 | 0.4 |
| ABL1 | >10000 | <0.51 |
| LCK | 1900 | 24 |
Data sourced from "Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)"[2][3]
As the data indicates, while both compounds are potent inhibitors of HPK1, this compound (referred to as compound 25 in the source literature) demonstrates significantly improved selectivity against ABL1 and LCK kinases compared to the initial hit compound (compound 1).[3] This high degree of selectivity is crucial for minimizing potential off-target effects and associated toxicities in a therapeutic setting.
Experimental Protocols
The kinase inhibition data presented was generated using established biochemical assays. Below are detailed methodologies for typical kinase profiling experiments.
KINOMEscan™ Kinase Profiling
This method is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of human kinases.
Experimental Workflow:
Protocol:
-
Compound Preparation: The test compound (e.g., this compound) is prepared at a specified concentration, typically in DMSO.
-
Assay Plate Preparation: A library of DNA-tagged human kinases is arrayed in microtiter plates.
-
Competition Assay: The test compound and an immobilized, active-site directed ligand are added to the kinase-containing wells. The compound and the immobilized ligand compete for binding to the kinase active site.
-
Capture and Washing: Kinase-ligand complexes are captured on a solid support. Unbound components are washed away.
-
Elution and Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control to determine the percent inhibition.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure inhibitor binding to the kinase active site.
Signaling Pathway:
Protocol:
-
Reagent Preparation: Prepare solutions of the tagged kinase, a europium (Eu)-labeled anti-tag antibody, and an Alexa Fluor™-labeled kinase tracer.
-
Compound Addition: Serially dilute the test compound (this compound) in the assay buffer and add to the wells of a microtiter plate.
-
Kinase/Antibody Addition: Add the pre-mixed kinase and Eu-labeled antibody solution to the wells.
-
Tracer Addition: Add the Alexa Fluor™-labeled tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal (emission at 665 nm and 615 nm) using a suitable plate reader.
-
Data Analysis: The ratio of the acceptor (665 nm) to donor (615 nm) emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound, from which IC50 values can be determined.
Conclusion
The comprehensive kinase profiling of this compound confirms its high degree of specificity for HPK1. Its minimal interaction with other kinases, particularly those with related functions or structures, underscores its value as a selective chemical probe and a promising therapeutic candidate. The detailed experimental protocols provided herein offer a foundation for researchers to independently verify and expand upon these findings.
References
Comparative Analysis of Hpk1-IN-21 in Cancer Research: A Focus on Immuno-Oncology
For Immediate Release
A comprehensive review of available scientific literature reveals that the primary focus of research on Hpk1-IN-21, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), is centered on its immunomodulatory effects, particularly the enhancement of T-cell activation, rather than direct cytotoxic effects on a broad spectrum of cancer cell lines. While this compound shows significant promise as a novel immuno-oncology agent, extensive comparative data on its performance across different cancer cell lines is not yet publicly available. This guide synthesizes the current understanding of this compound's mechanism of action and its studied effects, primarily in the context of immune cells.
Understanding this compound: A T-Cell Centric Approach
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] In the tumor microenvironment, HPK1 activity can dampen the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[3][4] this compound is a potent small molecule inhibitor with a high affinity for HPK1, demonstrating a Ki (inhibitor constant) of 0.8 nM.[1] By blocking the kinase activity of HPK1, this compound aims to restore and enhance the function of T-cells, enabling a more robust attack against cancer.[2]
Performance in T-Cell Models
The majority of published research on this compound has utilized T-cell lines and primary T-cells to elucidate its mechanism and efficacy. The Jurkat cell line, a human T-cell acute lymphoblastic leukemia line, is a common model for studying T-cell signaling and has been employed in research related to HPK1.[5][6]
While specific quantitative data for this compound across a panel of different cancer cell lines (e.g., breast, lung, colon) is not available in the reviewed literature, its activity has been characterized in human pan T-cells.
| Cell Line/Type | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| Human pan T-cells | 0.001 - 100 | 4 hours | Inhibition of HPK1 kinase activity | [1] |
This data underscores the inhibitor's potent effect on its intended target within immune cells. The lack of broad cancer cell line screening in publicly available literature suggests that the primary therapeutic hypothesis for this compound is as an immunotherapeutic agent, designed to empower the patient's own immune system to fight cancer, rather than as a direct cytotoxic drug.
Signaling Pathway and Experimental Workflow
The signaling pathway of HPK1 in T-cells and a typical experimental workflow for evaluating an HPK1 inhibitor are illustrated below.
The diagram above illustrates how antigen presentation to the T-Cell Receptor (TCR) activates HPK1. HPK1 then phosphorylates SLP-76, which leads to the dampening of downstream signaling and subsequent T-cell activation. This compound directly inhibits HPK1, thereby preventing the inhibitory phosphorylation of SLP-76 and promoting a more robust T-cell response.
This workflow outlines the typical experimental process for evaluating an inhibitor like this compound. In vitro assays are first conducted on cell cultures to determine effects on cell viability, kinase activity, and apoptosis. Promising candidates then move to in vivo studies using animal models to assess their impact on tumor growth and the immune system.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of standard methodologies that would be employed to generate the comparative data currently lacking for this compound across various cancer cell lines.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells, and IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) are determined.
Kinase Activity Assay
-
Cell Lysis: T-cells are treated with this compound and then stimulated to activate the TCR pathway. Cells are then lysed to extract proteins.
-
Immunoprecipitation: HPK1 is immunoprecipitated from the cell lysates using an anti-HPK1 antibody.
-
Kinase Reaction: The immunoprecipitated HPK1 is incubated with a substrate (e.g., a peptide containing the SLP-76 phosphorylation site) and ATP in a kinase reaction buffer.
-
Detection: The level of substrate phosphorylation is quantified, often using methods like radioactivity (with ³²P-ATP), fluorescence, or luminescence-based ATP detection assays.
-
Data Analysis: The kinase activity in the presence of this compound is compared to the control to determine the extent of inhibition.
Future Directions and Conclusion
The current body of research strongly supports the role of this compound as a promising immuno-oncology agent through its potent inhibition of HPK1 in T-cells. Future research will likely involve the expansion of this compound testing across a diverse panel of cancer cell lines to investigate any potential direct cytotoxic or cytostatic effects. Such studies, as outlined in the experimental protocols, are necessary to build a comprehensive profile of this inhibitor's anti-cancer activity.
For researchers, scientists, and drug development professionals, this compound represents an exciting therapeutic candidate. However, a complete understanding of its activity spectrum awaits further investigation into its effects on various cancer histologies. The generation of comparative data will be crucial in defining its potential clinical applications, both as a monotherapy and in combination with other cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebiohippo.com [ebiohippo.com]
- 6. t-cell line jurkat: Topics by Science.gov [science.gov]
Unlocking Synergistic Anti-Tumor Immunity: A Comparative Guide to Hpk1-IN-21 and its Alternatives in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of small molecule inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1) has opened a new frontier in immuno-oncology. As a negative regulator of T-cell activation, HPK1 presents a compelling intracellular target to enhance anti-tumor immunity. This guide provides a comprehensive comparison of Hpk1-IN-21 and other notable HPK1 inhibitors, with a focus on their synergistic effects when combined with immune checkpoint inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed research and development decisions.
Performance Comparison of HPK1 Inhibitors
The following tables summarize the available quantitative data on the performance of this compound and its alternatives, both as monotherapies and in combination with checkpoint inhibitors. It is important to note that publicly available in vivo combination therapy data for this compound is limited; therefore, data from other spiro-azaindoline and structurally related HPK1 inhibitors are included to provide a broader context for this class of compounds.
| Table 1: In Vitro Performance of HPK1 Inhibitors | ||||
| Compound | Target | Potency (IC50/Ki) | Effect on T-Cell Activation | Key In Vitro Findings |
| This compound | HPK1 | Ki = 0.8 nM[1] | Induces cytokine production in primary human T-cells[2][3] | A potent spiro-azaindoline inhibitor that mitigates metabolic liabilities of earlier compounds.[2][3] |
| Compound K (CompK) | HPK1 | - | Enhanced IFN-γ secretion and tumor lytic activity of CD8+ T-cells.[4] | Markedly enhanced human T-cell immune responses under immunosuppressive conditions.[4] |
| FB849 | HPK1 | - | Restored effector function of exhausted CD8+ TILs. | Enhanced anti-PD-1-mediated reinvigoration of CD8+ TILs in endometrial cancer. |
| NDI-101150 | HPK1 | - | Increased CD8+ T-cell numbers in preclinical models. | Currently in Phase 1/2 clinical trials as monotherapy and in combination with pembrolizumab. |
| DS-21150768 | HPK1 | - | Enhanced activation of downstream TCR signaling molecules.[5] | Orally active and demonstrates potent anti-tumor response in various syngeneic tumor models.[5] |
| BGB-15025 | HPK1 | - | Enhances T-cell activation. | Currently in Phase 1 trials as a standalone treatment and in combination with tislelizumab. |
| CFI-402411 | HPK1 | - | Stimulates the immune system by relieving TCR inhibition. | Currently in Phase 1/2 trials as a standalone treatment and in combination with pembrolizumab. |
| CMPD0431 | HPK1 | IC50 ≈ 20 nM | Increased CD3/CD28-induced proliferation of human primary T-cells and enhanced production of IFN-γ and IL-2. | Showed tumor growth inhibition in the CT-26 syngeneic mouse model with increased intratumoral infiltration of CD3+ lymphocytes. |
| Table 2: In Vivo Performance of HPK1 Inhibitors in Combination with Checkpoint Inhibitors | |||
| Compound Combination | Cancer Model | Key Efficacy Metrics | Reference |
| Compound K + anti-PD-1 | MC38 Syngeneic Model | Improved immune responses and superb antitumor efficacy.[4] | [4] |
| FB849 + anti-PD-1 | Gynecologic Malignancies | Synergistic effect observed in endometrial cancer. | |
| DS-21150768 + anti-PD-L1 | MC38 OVA APL (Y3) tumor model | Significantly delayed tumor growth where monotherapies were ineffective.[5] | [5] |
| Novel HPK1 inhibitor + ICBs | LLC, MC38, CT26 syngeneic models | Enhanced tumor growth inhibition (TGI) correlating with enhanced cytokine induction and TILs.[6] | [6] |
| HPK1 inhibitor + anti-PD-1 | Non-Hodgkin's Lymphoma (zebrafish xenograft) | Enhanced the efficiency of anti-PD-1 immunotherapy.[7] | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: HPK1 Signaling Pathway and Points of Intervention.
Caption: General Experimental Workflow for Validating Synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the validation of HPK1 inhibitor synergy with checkpoint blockade.
In Vitro T-Cell Activation Assay
Objective: To assess the effect of this compound and/or alternatives on T-cell activation, alone and in combination with a checkpoint inhibitor, by measuring cytokine production.
Materials:
-
Human or murine peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
-
Anti-CD3 and anti-CD28 antibodies.
-
This compound and/or alternative HPK1 inhibitors.
-
Anti-PD-1 or anti-PD-L1 antibody.
-
96-well flat-bottom culture plates.
-
ELISA or Cytometric Bead Array (CBA) kits for IFN-γ and IL-2.
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Isolate PBMCs or CD8+ T-cells from whole blood or spleen using density gradient centrifugation (e.g., Ficoll-Paque) or magnetic-activated cell sorting (MACS).
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the cell suspension.
-
Pre-incubate the cells with various concentrations of the HPK1 inhibitor (e.g., this compound) and/or the checkpoint inhibitor for 1-2 hours at 37°C.
-
Plate 200 µL of the cell suspension into the anti-CD3 coated wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Analyze the supernatant for IFN-γ and IL-2 concentrations using ELISA or CBA according to the manufacturer's instructions.
T-Cell Mediated Cytotoxicity Assay
Objective: To evaluate the ability of an HPK1 inhibitor to enhance the killing of tumor cells by T-cells, in the presence or absence of a checkpoint inhibitor.
Materials:
-
Effector cells: Activated human or murine CD8+ T-cells.
-
Target cells: A suitable tumor cell line (e.g., MC38, B16F10) expressing a relevant antigen if using antigen-specific T-cells.
-
Complete RPMI-1640 medium.
-
HPK1 inhibitor and checkpoint inhibitor.
-
A method to quantify cell viability (e.g., Calcein-AM release assay, luciferase-based assay, or flow cytometry-based killing assay).
Procedure:
-
Culture and expand the effector T-cells and target tumor cells.
-
On the day of the assay, harvest and count both cell types.
-
Label the target cells with a fluorescent dye (e.g., Calcein-AM) or use a luciferase-expressing cell line for viability assessment.
-
Plate the labeled target cells in a 96-well plate and allow them to adhere if necessary.
-
Add the effector T-cells to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Add the HPK1 inhibitor and/or checkpoint inhibitor to the co-culture at desired concentrations.
-
Incubate the plate for 4-24 hours at 37°C.
-
Measure target cell viability using the chosen method. For Calcein-AM release, measure the fluorescence in the supernatant. For luciferase assays, add the substrate and measure luminescence. For flow cytometry, stain for viability markers and analyze the percentage of live and dead target cells.
-
Calculate the percentage of specific lysis for each condition.
In Vivo Syngeneic Mouse Model
Objective: To assess the in vivo anti-tumor efficacy of an HPK1 inhibitor in combination with a checkpoint inhibitor.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6).
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
HPK1 inhibitor formulated for oral or intraperitoneal administration.
-
Anti-mouse PD-1 or PD-L1 antibody.
-
Vehicle control for the HPK1 inhibitor and isotype control for the antibody.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle + Isotype control
-
Group 2: HPK1 inhibitor + Isotype control
-
Group 3: Vehicle + anti-PD-1/PD-L1 antibody
-
Group 4: HPK1 inhibitor + anti-PD-1/PD-L1 antibody
-
-
Administer the HPK1 inhibitor according to its pharmacokinetic profile (e.g., daily oral gavage).
-
Administer the checkpoint inhibitor antibody as per established protocols (e.g., 10 mg/kg intraperitoneally twice a week).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, mice can be euthanized, and tumors, spleens, and lymph nodes can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the significance of the combination therapy compared to monotherapies and the control group.
This guide provides a foundational understanding of the synergistic potential of combining this compound and its alternatives with checkpoint inhibitors. The provided data and protocols are intended to aid researchers in the design and execution of further studies to validate and expand upon these promising findings in the field of cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An HPK1 inhibitor enhanced the tumour response to anti-PD-1 immunotherapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Hpk1-IN-21 and Other HPK1 Inhibitors for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Hpk1-IN-21 and Alternative Hematopoietic Progenitor Kinase 1 Inhibitors
This guide provides a comprehensive comparison of this compound with other notable inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation and a promising target in cancer immunotherapy. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in selecting the most appropriate tool for their studies.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, including the adaptor protein SLP-76, leading to the attenuation of T-cell activation and proliferation.[3][4] By dampening T-cell activity, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells. Therefore, inhibiting HPK1 is an attractive strategy to enhance anti-tumor immunity.[1][5]
Comparative Analysis of HPK1 Inhibitors
This section provides a comparative overview of this compound and other significant HPK1 inhibitors that are in various stages of research and development, including preclinical and clinical phases.
Biochemical Potency and Selectivity
The following table summarizes the biochemical potency and selectivity of this compound against HPK1 and its cross-reactivity with other kinases. For a comprehensive comparison, data for other prominent HPK1 inhibitors, including BGB-15025, CFI-402411, NDI-101150, and Compound K, are also presented.
| Inhibitor | Target | Potency (Ki or IC50) | Selectivity Highlights | Reference |
| This compound | HPK1 | Ki = 0.8 nM | Highly selective against LCK and Abl. A broader kinome scan showed inhibition of 5/47 kinases at 0.1 µM. | [6] |
| BGB-15025 | HPK1 | IC50 = 1.04 nM | Good selectivity against other MAP4K family members. | [3][7] |
| CFI-402411 | HPK1 | IC50 = 4.0 ± 1.3 nM | Structure not disclosed. | [8] |
| NDI-101150 | HPK1 | IC50 = 0.7 nM | >300-fold selectivity against MAP4K family kinases. | [9][10] |
| Compound K | HPK1 | IC50 = 2.6 nM | >50-fold selectivity against other members of the MAP4K family. | [2][11][12] |
Cellular Activity
The functional consequence of HPK1 inhibition in cellular assays is a critical measure of a compound's potential. The table below compares the cellular activities of the selected HPK1 inhibitors.
| Inhibitor | Cellular Assay | Key Findings | Reference |
| This compound | IL-2 production in human pan T-cells | Induces cytokine production in primary human T-cells. | [6] |
| BGB-15025 | pSLP-76 inhibition and IL-2 production in T-cells | Potently reduces SLP-76 phosphorylation and induces IL-2 production. | [3][7] |
| CFI-402411 | T-cell activation | Expected to relieve HPK1-mediated inhibition of T-cell activation. | [8] |
| NDI-101150 | T-cell, B-cell, and dendritic cell activation | Dose-dependently activated multiple primary human immune cells. | [10] |
| Compound K | IFN-γ production in human CD8+ T-cells | Markedly enhanced IFN-γ production. | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: HPK1 signaling pathway in T-cell activation.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize HPK1 inhibitors. These are based on methodologies described in the cited literature.
In Vitro HPK1 Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of HPK1.
-
Materials: Recombinant human HPK1 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then dilute in kinase assay buffer.
-
In a 384-well plate, add the diluted compound, recombinant HPK1 enzyme, and the substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular pSLP-76 Phosphorylation Assay
This assay measures the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.
-
Cell Line: Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs).
-
Materials: Test compound, cell culture medium, T-cell activators (e.g., anti-CD3/anti-CD28 antibodies), lysis buffer, and antibodies for detecting total and phosphorylated SLP-76 (Ser376) (for Western blot or ELISA).
-
Procedure:
-
Culture Jurkat cells or isolate PBMCs.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.
-
After a short stimulation period (e.g., 15-30 minutes), lyse the cells.
-
Quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 in the cell lysates using an appropriate method such as Western blotting or a sandwich ELISA.
-
Normalize the phosphorylated SLP-76 signal to the total SLP-76 signal and determine the IC50 value for the inhibition of SLP-76 phosphorylation.
-
Cytokine Production Assay
This functional assay assesses the downstream effect of HPK1 inhibition on T-cell effector function by measuring the production of cytokines such as IL-2 and IFN-γ.
-
Cells: Primary human T-cells or PBMCs.
-
Materials: Test compound, cell culture medium, T-cell activators (e.g., anti-CD3/anti-CD28 antibodies), and ELISA or Luminex kits for detecting IL-2 and IFN-γ.
-
Procedure:
-
Isolate and culture primary T-cells or PBMCs.
-
Treat the cells with different concentrations of the test inhibitor.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate the cells for an extended period (e.g., 24-72 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 and/or IFN-γ in the supernatant using ELISA or a multiplex bead-based assay.
-
Plot the cytokine concentration against the inhibitor concentration to determine the EC50 for cytokine induction.
-
Conclusion
This compound is a potent and selective inhibitor of HPK1, demonstrating significant potential as a tool for immuno-oncology research. When compared to other notable HPK1 inhibitors such as BGB-15025, CFI-402411, NDI-101150, and Compound K, this compound exhibits comparable high potency. The choice of inhibitor for a particular study will depend on the specific experimental needs, including the desired selectivity profile and the stage of research (e.g., in vitro target validation versus in vivo efficacy studies). The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision. As the field of HPK1 inhibition continues to evolve, further head-to-head comparative studies will be invaluable in delineating the unique properties of each of these promising therapeutic candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BGB-15025 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 12. HPK1 inhibitor CompK | HPK1 (MAP4K1) inhibitor | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Navigating the Safe Disposal of Hpk1-IN-21: A Procedural Guide
I. Understanding Hpk1-IN-21: Key Characteristics
This compound is a potent, orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Its characteristics necessitate careful handling to minimize exposure and ensure environmental safety.
| Property | Value | Source |
| Molecular Formula | C22H25ClFN5O2 | [1] |
| Molecular Weight | 445.92 g/mol | [1] |
| Target | HPK1 Kinase | [1] |
| Potency | Ki = 0.8 nM | [1] |
| Form | Typically a powder | [2] |
| Storage | Powder: -20°C for 2 years. In DMSO: -80°C for 6 months. | [2] |
II. Guiding Principles for Disposal
Given the biological potency of this compound, all materials contaminated with this compound should be treated as hazardous chemical waste. The primary goal is to prevent its release into the environment and to ensure the safety of all laboratory personnel. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[3]
III. Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling this compound in any form (powder or solution).
2. Segregation of Waste:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.
-
Do not mix this compound waste with other types of waste unless your institution's Environmental Health and Safety (EHS) office provides specific instructions to do so. Incompatible wastes can react dangerously.[4]
3. Disposal of Unused or Expired this compound:
-
Solid (Powder): If you have unused or expired this compound in its original container, it should be disposed of as hazardous chemical waste. Ensure the container is securely sealed and properly labeled.
-
Solutions: Solutions containing this compound (e.g., in DMSO) must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not attempt to evaporate the solvent in a fume hood as a means of disposal.[3]
4. Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.[5]
-
Solid Waste: Pipette tips, tubes, gloves, and other disposable lab supplies that have come into contact with this compound should be collected in a designated hazardous waste bag or container.
-
Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (one that dissolves this compound and is miscible with a deactivating solution, if used) and collect the rinsate as hazardous waste. Following this, wash the glassware thoroughly with soap and water.
5. Decontamination of Work Surfaces:
-
After handling this compound, decontaminate the work area (e.g., fume hood, benchtop) by wiping it down with a cleaning agent known to be effective for similar compounds, as recommended by your institution's safety protocols. Collect all cleaning materials (e.g., paper towels) as hazardous waste.
6. Labeling and Storage of Waste:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers securely sealed except when adding waste.[3]
-
Store the waste in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[4]
7. Final Disposal:
-
Your institution's EHS office will be responsible for the final disposal of the collected hazardous waste in accordance with federal, state, and local regulations.
IV. Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow from experimental use to the final disposal of this compound and its associated waste materials.
Disclaimer: The information provided here is based on general laboratory safety principles for handling potent chemical compounds. It is not a substitute for a formal Safety Data Sheet. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Hpk1-IN-21
FOR RESEARCH USE ONLY. Not for use in humans or animals.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hpk1-IN-21, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on best practices for handling potent, biologically active small molecules and cytotoxic compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various handling procedures.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | - Double Nitrile Gloves | - Chemotherapy-rated gloves (ASTM D6978) are recommended. |
| - Lab Coat | - Disposable, back-closing gown is preferred. | |
| - Safety Glasses | - ANSI Z87.1 certified. | |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves | - Change gloves immediately if contaminated. |
| - Disposable Lab Gown | - Back-closing, with knit cuffs. | |
| - Safety Goggles | - Provide a full seal around the eyes. | |
| - Face Shield | - Recommended in addition to goggles. | |
| - Respiratory Protection | - A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. | |
| Solution Preparation and Handling | - Double Nitrile Gloves | - Chemotherapy-rated gloves. |
| - Disposable Lab Gown | - Impermeable to liquids. | |
| - Safety Goggles | - Protect against splashes. | |
| Waste Disposal | - Double Nitrile Gloves | - Heavy-duty, chemical-resistant gloves. |
| - Disposable Lab Gown | ||
| - Safety Goggles |
Operational Plan for Handling and Storage
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Weighing and Aliquoting: All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of the powder.
-
Solution Preparation: Preparation of this compound solutions should be performed in a chemical fume hood.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that a designated work area within a fume hood is prepared with absorbent, disposable bench paper.
-
Weighing: Use dedicated spatulas and weighing boats. Clean all equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Dissolving: Add solvent to the solid compound slowly to avoid splashing.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure location, away from incompatible materials. Follow the supplier's recommendations for storage temperature.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including empty vials, used gloves, bench paper, and other contaminated disposables, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company. Follow all local, state, and federal regulations for cytotoxic waste disposal.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing. - Wash the affected area with soap and copious amounts of water for at least 15 minutes. - Seek medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| Spill | - Evacuate the immediate area. - Alert others and the laboratory safety officer. - If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection). - Cover the spill with an absorbent material, working from the outside in. - Clean the area with an appropriate deactivating agent (if known) or a strong detergent solution. - Collect all cleanup materials in a sealed hazardous waste container. |
Visualizing Key Pathways and Workflows
To further enhance understanding and safety, the following diagrams illustrate the Hpk1 signaling pathway and a general workflow for handling potent compounds.
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: General workflow for safely handling potent compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
